Phenylpyropene A
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1S,2S,5S,6R,7R,9S,10S,18R)-5,9-diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-phenyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O10/c1-17(33)38-16-31(5)23-15-25(40-19(3)35)32(6)28(30(23,4)13-12-24(31)39-18(2)34)27(36)26-22(42-32)14-21(41-29(26)37)20-10-8-7-9-11-20/h7-11,14,23-25,27-28,36H,12-13,15-16H2,1-6H3/t23-,24+,25+,27+,28-,30+,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPKCPGUVVWHPW-QQJWEHFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CC=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@]1([C@H](CC[C@]2([C@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CC=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Phenylpyropene A: A Technical Guide to its Discovery and Fungal Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Phenylpyropene A, a meroterpenoid natural product with significant biological activity. While the term "this compound" is sometimes used, the scientific literature predominantly refers to this compound as Pyripyropene A . This document details the original discovery from the fungus Aspergillus fumigatus, providing in-depth experimental protocols for its fermentation, extraction, and purification. Quantitative data, including yields and key analytical parameters, are summarized for clarity. Furthermore, this guide presents visualizations of the biosynthetic pathway and the experimental workflow for the isolation of Pyripyropene A, designed to aid researchers in their understanding and potential replication of these processes.
Introduction
Pyripyropene A is a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial in the absorption and storage of cholesterol.[1] Its discovery in the early 1990s from the soil fungus Aspergillus fumigatus FO-1289 marked a significant advancement in the search for novel therapeutic agents for hypercholesterolemia and atherosclerosis. Pyripyropene A belongs to the pyripyropene class of meroterpenoids, which are characterized by a unique molecular architecture derived from both polyketide and terpenoid biosynthetic pathways. This guide focuses on the foundational work that led to the identification and isolation of Pyripyropene A, providing the detailed methodologies necessary for its production and purification from fungal sources.
Discovery and Fungal Source
Pyripyropene A was first reported in 1993 by a team of researchers who isolated it from the culture broth of Aspergillus fumigatus strain FO-1289.[1] This fungal strain was identified as a producer of a series of novel ACAT inhibitors, which were subsequently named pyripyropenes A, B, C, and D. The discovery was the result of a screening program aimed at identifying new microbial metabolites with therapeutic potential.
Table 1: Fungal Source of Pyripyropene A
| Fungal Species | Strain Designation | Origin | Reference |
| Aspergillus fumigatus | FO-1289 | Soil Isolate | Tomoda et al., 1994[1] |
Biosynthesis of Pyripyropene A
The biosynthesis of Pyripyropene A is a complex process involving the convergence of the polyketide and mevalonate pathways. The core structure is assembled through the action of a polyketide synthase and a terpene cyclase.
Caption: Simplified biosynthetic pathway of Pyripyropene A.
Experimental Protocols
The following protocols are based on the methodologies described in the original discovery of Pyripyropene A.
Fermentation of Aspergillus fumigatus FO-1289
Objective: To cultivate Aspergillus fumigatus FO-1289 for the production of Pyripyropene A.
Materials:
-
Aspergillus fumigatus FO-1289 strain
-
Seed Medium: Glucose (2.0%), Polypeptone (1.0%), Yeast Extract (0.5%), MgSO₄·7H₂O (0.05%), KH₂PO₄ (0.1%)
-
Production Medium: Soluble Starch (4.0%), Pharmamedia (2.0%), Meat Extract (0.5%), Dry Yeast (0.5%), KH₂PO₄ (0.1%), CaCO₃ (0.2%)
-
500-ml Erlenmeyer flasks
-
30-liter jar fermenter
-
Rotary shaker
-
Autoclave
Procedure:
-
A slant culture of A. fumigatus FO-1289 is used to inoculate a 500-ml Erlenmeyer flask containing 100 ml of the seed medium.
-
The flask is incubated on a rotary shaker at 27°C for 48 hours to generate a seed culture.
-
The seed culture (500 ml) is transferred to a 30-liter jar fermenter containing 20 liters of the production medium, previously sterilized by autoclaving.
-
Fermentation is carried out at 27°C for 5 days with aeration and agitation.
Extraction and Isolation of Pyripyropene A
Objective: To extract and isolate Pyripyropene A from the fermentation broth.
Materials:
-
Fermentation broth of A. fumigatus FO-1289
-
Filter aid (e.g., Celite)
-
Acetone
-
Ethyl acetate
-
n-Hexane
-
Silica gel (for column chromatography)
-
ODS (Octadecylsilane) resin (for column chromatography)
-
Methanol
-
Acetonitrile
-
Water (deionized)
-
Rotary evaporator
-
Chromatography columns
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction:
-
The 5-day old culture broth (18 liters) is filtered with the aid of a filter aid to separate the mycelia from the filtrate.
-
The mycelial cake is extracted with 10 liters of acetone.
-
The acetone extract is concentrated under reduced pressure to an aqueous solution.
-
The aqueous solution is combined with the filtrate and extracted twice with 10 liters of ethyl acetate.
-
The combined ethyl acetate layer is concentrated in vacuo to give a crude oily residue.
-
-
Silica Gel Column Chromatography:
-
The crude residue is applied to a silica gel column.
-
The column is eluted with a stepwise gradient of n-hexane and ethyl acetate.
-
Fractions are collected and assayed for ACAT inhibitory activity.
-
Active fractions are pooled and concentrated.
-
-
ODS Column Chromatography:
-
The active fraction from the silica gel column is further purified on an ODS column.
-
The column is eluted with a stepwise gradient of aqueous methanol.
-
Active fractions are collected and concentrated.
-
-
Preparative HPLC:
-
The final purification is achieved by preparative HPLC on an ODS column.
-
The column is eluted with an isocratic mobile phase of acetonitrile-water.
-
Pyripyropene A is isolated as a pure compound.
-
References
Phenylpyropene A: A Comprehensive Technical Guide on its Natural Occurrence and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpyropene A, also known as Pyripyropene A, is a fungal meroterpenoid characterized by a complex chemical structure that has garnered significant interest within the scientific community.[1][2] This interest stems from its notable biological activities, including potent and specific inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), insecticidal properties, and potential as an anticancer agent.[2][3] This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic pathway, and the experimental methodologies employed for its study.
Natural Occurrence and Production
This compound is a secondary metabolite produced by several fungal species. The primary producers identified to date are strains of Penicillium griseofulvum and Aspergillus fumigatus.[1]
Producing Organisms and Yields
-
Penicillium griseofulvum : Notably, the F1959 strain of P. griseofulvum has been identified as a high-production strain, yielding approximately 28 times more this compound compared to A. fumigatus.[1] The optimization of culture conditions is crucial for maximizing the yield of this compound.
-
Aspergillus fumigatus : While it produces lower quantities, A. fumigatus was instrumental in the initial identification of the biosynthetic gene cluster responsible for pyripyropene production.[1][4]
-
Other Endophytic Fungi : An endophytic strain of Penicillium griseofulvum isolated from the medicinal plant Mentha pulegium L. has also been shown to produce bioactive compounds, suggesting that a broader screening of endophytic fungi could reveal new sources of this compound.[5]
Quantitative data on the production of this compound and related compounds from fungal cultures are summarized in the table below.
| Compound | Producing Organism | Culture Medium/Conditions | Yield | Reference |
| This compound (Pyripyropene A) | Penicillium griseofulvum F1959 | Optimized fermentation conditions | High-production strain (28x more than A. fumigatus) | [1] |
| Pyrophen | Aspergillus niger | Mangaba juice | 23.5% of the ethyl acetate extract | |
| Pyrophen | Aspergillus niger | Potato Dextrose Broth (PDB) | Maximum production at 12 days |
Biosynthesis Pathway of this compound
The biosynthesis of this compound is a complex process involving a dedicated biosynthetic gene cluster (BGC). The "pyr" cluster, identified in Aspergillus fumigatus, provides a model for understanding the synthesis of the pyripyropene family of molecules.[4] The pathway involves the convergence of the polyketide and terpenoid biosynthetic routes.
The core of the this compound structure is derived from a polyketide backbone, which is then modified by a series of enzymatic reactions encoded by the genes within the pyr cluster. The key steps are believed to be:
-
Polyketide Synthesis : A polyketide synthase (PKS) catalyzes the initial steps of assembling a polyketide chain from simple acyl-CoA precursors.
-
Terpenoid Moiety Synthesis : A terpene cyclase is involved in the formation of the terpenoid portion of the molecule.
-
Prenylation : A prenyltransferase (PT) likely attaches a prenyl group to the polyketide-derived core.
-
Tailoring Reactions : A series of tailoring enzymes, including a CoA ligase, monooxygenases (cytochrome P450s), and an acetyltransferase, modify the intermediate to produce the final this compound structure.[4]
References
- 1. Penicillium griseofulvum F1959, high-production strain of pyripyropene a, specific inhibitor of acyl-CoA: cholesterol acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academicjournals.org [academicjournals.org]
Phenylpropenes: A Technical Overview of Structure and Spectroscopic Data
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The term "Phenylpyropene A" does not correspond to a recognized chemical compound in scientific literature. It is likely a misnomer for compounds belonging to the phenylpropene class. Phenylpropenes are a diverse group of organic compounds characterized by a phenyl ring attached to a propene chain.[1] They are of significant interest in chemical and pharmaceutical research due to their varied biological activities and presence in numerous natural products.
This guide provides a detailed overview of the chemical structures and spectroscopic data for key phenylpropene isomers: allylbenzene, anethole, and 2-phenylpropene.
Chemical Structures
The fundamental structure of phenylpropene consists of a C6H5- group bonded to a three-carbon unsaturated chain (C3H5). The position of the double bond in the propene chain and the substitution pattern on the phenyl ring give rise to numerous isomers.[1]
Allylbenzene (3-Phenyl-1-propene): Features a phenyl group attached to the terminal carbon of the allyl group.[2]
Anethole (1-methoxy-4-(prop-1-en-1-yl)benzene): A substituted phenylpropene with a methoxy group on the phenyl ring. It exists as cis (Z) and trans (E) isomers, with the trans isomer being more common.[3]
2-Phenylpropene (α-Methylstyrene): Characterized by a phenyl group attached to the second carbon of the propene chain.[4]
Spectroscopic Data
The following tables summarize the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the aforementioned phenylpropene isomers.
Allylbenzene
Table 1: NMR Spectroscopic Data for Allylbenzene (C₉H₁₀)
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Aromatic-H | 7.35 - 7.15 | m | 5H | |
| Vinylic-H | 6.05 - 5.85 | m | 1H | |
| Vinylic-H | 5.15 - 5.05 | m | 2H | |
| Allylic-H | 3.40 | d | 6.7 | 2H |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |
| Aromatic C | 140.4 | C-ipso |
| Vinylic CH | 137.8 | -CH= |
| Aromatic CH | 128.5 | C-ortho, C-meta |
| Aromatic CH | 126.1 | C-para |
| Vinylic CH₂ | 115.7 | =CH₂ |
| Allylic CH₂ | 40.1 | -CH₂- |
Data sourced from publicly available spectral databases.
Table 2: Mass Spectrometry Data for Allylbenzene (C₉H₁₀)
| Technique | m/z | Relative Intensity (%) | Assignment |
| EI-MS | 118 | 83 | [M]⁺ |
| 117 | 100 | [M-H]⁺ | |
| 91 | 34 | [C₇H₇]⁺ | |
| 65 | 10 | [C₅H₅]⁺ |
Data sourced from NIST Mass Spectrometry Data Center.[5]
Anethole (trans-isomer)
Table 3: NMR Spectroscopic Data for trans-Anethole (C₁₀H₁₂O)
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Aromatic-H | 7.26 | d | 8.8 | 2H |
| Aromatic-H | 6.84 | d | 8.8 | 2H |
| Vinylic-H | 6.37 | dq | 15.7, 1.5 | 1H |
| Vinylic-H | 6.09 | dq | 15.7, 6.6 | 1H |
| Methoxy-H | 3.79 | s | 3H | |
| Methyl-H | 1.85 | dd | 6.6, 1.5 | 3H |
Data sourced from various literature sources.[6][7]
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |
| Aromatic C-O | 158.7 | C-para |
| Aromatic C | 130.9 | C-ipso |
| Vinylic CH | 130.4 | Ar-CH= |
| Aromatic CH | 126.8 | C-ortho |
| Vinylic CH | 125.1 | =CH-CH₃ |
| Aromatic CH | 113.8 | C-meta |
| Methoxy CH₃ | 55.2 | -OCH₃ |
| Methyl CH₃ | 18.3 | =CH-CH₃ |
Data sourced from various literature sources.[6][8]
Table 4: Mass Spectrometry Data for Anethole (C₁₀H₁₂O)
| Technique | m/z | Relative Intensity (%) | Assignment |
| EI-MS | 148 | 100 | [M]⁺ |
| 133 | 30 | [M-CH₃]⁺ | |
| 117 | 45 | [M-OCH₃]⁺ | |
| 105 | 25 | [M-C₃H₇]⁺ | |
| 91 | 20 | [C₇H₇]⁺ | |
| 77 | 25 | [C₆H₅]⁺ |
Data sourced from NIST Mass Spectrometry Data Center and other literature.[9][10]
2-Phenylpropene
Table 5: NMR Spectroscopic Data for 2-Phenylpropene (C₉H₁₀)
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Aromatic-H | 7.45 - 7.20 | m | 5H |
| Vinylic-H | 5.38 | s | 1H |
| Vinylic-H | 5.10 | s | 1H |
| Methyl-H | 2.15 | s | 3H |
Data sourced from publicly available spectral databases.[11]
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |
| Vinylic C | 149.8 | =C(Ph)CH₃ |
| Aromatic C | 141.6 | C-ipso |
| Aromatic CH | 128.2 | C-ortho, C-meta |
| Aromatic CH | 127.4 | C-para |
| Aromatic CH | 126.1 | |
| Vinylic CH₂ | 113.0 | =CH₂ |
| Methyl CH₃ | 24.3 | -CH₃ |
Data sourced from publicly available spectral databases.
Table 6: Mass Spectrometry Data for 2-Phenylpropene (C₉H₁₀)
| Technique | m/z | Relative Intensity (%) | Assignment |
| EI-MS | 118 | 100 | [M]⁺ |
| 117 | 63 | [M-H]⁺ | |
| 103 | 45 | [M-CH₃]⁺ | |
| 91 | 17 | [C₇H₇]⁺ | |
| 78 | 29 | [C₆H₆]⁺ | |
| 77 | 19 | [C₆H₅]⁺ |
Data sourced from publicly available spectral databases.[11]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like phenylpropenes is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte and should not have signals that overlap with key analyte resonances.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, 500 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum using a pulse sequence such as a simple pulse-acquire (zg).
-
Set appropriate parameters including spectral width, acquisition time, relaxation delay, and number of scans to achieve adequate signal-to-noise.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling (e.g., zgpg30).
-
Use a wider spectral width compared to ¹H NMR.
-
A greater number of scans is typically required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
Electron Ionization Mass Spectrometry (EI-MS)
A typical protocol for EI-MS analysis, often coupled with Gas Chromatography (GC), is as follows:
-
Sample Introduction:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane, ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC-MS system. The GC column separates the components of the sample before they enter the mass spectrometer.
-
-
Ionization:
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), and to fragment in a characteristic pattern.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of ions at each m/z value.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.
-
Phenylpropanoid Biosynthesis Pathway
Phenylpropenes are synthesized in plants via the phenylpropanoid pathway, which starts from the amino acid phenylalanine.[12][13] This pathway is central to the biosynthesis of a vast array of plant secondary metabolites.
References
- 1. Phenylpropene - Wikipedia [en.wikipedia.org]
- 2. Allylbenzene - Wikipedia [en.wikipedia.org]
- 3. Anethole - Wikipedia [en.wikipedia.org]
- 4. 2-phenylpropene [stenutz.eu]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. trans-Anethole(4180-23-8) 13C NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-Phenyl-1-propene(98-83-9) 1H NMR [m.chemicalbook.com]
- 12. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 13. [PDF] Phenylpropanoid biosynthesis. | Semantic Scholar [semanticscholar.org]
The In-Depth Technical Guide to Phenylpyropene A's Mechanism of Action as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpyropene A, a fungal metabolite isolated from Penicillium griseofulvum, has emerged as a noteworthy enzyme inhibitor with specific activities against key enzymes in lipid metabolism. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its inhibitory effects on Acyl-CoA:cholesterol acyltransferase (ACAT) and Diacylglycerol acyltransferase (DGAT). This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the associated biochemical pathways to support further research and drug development efforts in this area.
Core Target Enzymes and Inhibitory Activity
This compound has been identified as an inhibitor of two critical enzymes involved in the synthesis of neutral lipids:
-
Acyl-CoA:cholesterol acyltransferase (ACAT): This enzyme is responsible for the intracellular esterification of cholesterol to form cholesteryl esters, a key process in cellular cholesterol homeostasis.
-
Diacylglycerol acyltransferase (DGAT): This enzyme catalyzes the final and committed step in the synthesis of triglycerides.
The inhibitory potency of this compound and its analogs against these enzymes has been quantified, providing a basis for understanding their biological effects.
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the known quantitative data for the inhibitory effects of Phenylpyropenes on their target enzymes.
Table 1: Inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT) by this compound
| Compound | Target Enzyme | IC50 Value | Source Organism |
| This compound | ACAT | 0.8 µM | Penicillium griseofulvum |
Table 2: Inhibition of Diacylglycerol acyltransferase (DGAT) by Phenylpyropenes
| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Mechanism | Ki Value (µM) | Source Organism |
| This compound | DGAT | 78.7 ± 1.6 | Not Reported | Not Reported | Penicillium griseofulvum F1959 |
| Phenylpyropene B | DGAT | 21.7 ± 0.2 | Not Reported | Not Reported | Penicillium griseofulvum F1959 |
| Phenylpyropene C | DGAT | 11.04 ± 0.2 | Noncompetitive | 10.4 | Penicillium griseofulvum F1959[1] |
Mechanism of Action
Inhibition of Diacylglycerol Acyltransferase (DGAT)
Kinetic analysis has shed light on the mechanism by which Phenylpyropene C, a related analog, inhibits DGAT. A study utilizing rat liver microsomes demonstrated that Phenylpyropene C acts as a noncompetitive inhibitor of DGAT.[1] This mode of inhibition suggests that Phenylpyropene C binds to an allosteric site on the DGAT enzyme, distinct from the active site where the substrates (diacylglycerol and fatty acyl-CoA) bind. This binding event induces a conformational change in the enzyme, leading to a decrease in its catalytic efficiency without affecting substrate binding. The inhibition constant (Ki) for Phenylpyropene C was determined to be 10.4 µM.[1] While the specific mechanisms for this compound and B have not been reported, they likely share a similar mode of action.
Inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT)
While the precise kinetic mechanism of ACAT inhibition by this compound (e.g., competitive, non-competitive) has not been detailed in the available literature, its potent IC50 value of 0.8 µM indicates a strong interaction with the enzyme. It is important to note that some literature refers to a structurally related compound, Pyripyropene A , also isolated from Penicillium griseofulvum, as a potent and selective inhibitor of the ACAT2 isozyme.[2][3] Given the similarity in nomenclature and source, it is plausible that "this compound" in some contexts may refer to Pyripyropene A. Pyripyropene A has been shown to be a selective inhibitor of ACAT2, which is predominantly found in the liver and intestines and plays a key role in cholesterol absorption and lipoprotein assembly.[3]
Signaling Pathways and Biological Context
The inhibition of DGAT and ACAT by this compound has significant implications for cellular lipid metabolism and related signaling pathways.
DGAT Signaling Pathway
DGAT is a central enzyme in the Kennedy pathway for triglyceride synthesis. Its inhibition directly impacts the production of triglycerides, which are stored in lipid droplets.
Caption: The Kennedy Pathway for triglyceride synthesis, highlighting the inhibitory action of this compound on DGAT.
ACAT Signaling Pathway
ACAT plays a crucial role in maintaining cellular cholesterol homeostasis by converting excess free cholesterol into inert cholesteryl esters for storage in lipid droplets.
Caption: The cholesterol esterification pathway, illustrating the inhibition of ACAT by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. The following are representative protocols for assaying DGAT and ACAT activity, which can be adapted for studying the effects of this compound.
Protocol 1: In Vitro DGAT Inhibition Assay
This protocol is based on the methodology used to determine the IC50 values of Phenylpyropenes against DGAT in rat liver microsomes.[1]
Caption: Workflow for an in vitro DGAT inhibition assay using radiolabeled substrates.
Detailed Steps:
-
Microsome Preparation: Isolate microsomes from rat liver homogenates by differential centrifugation. The microsomal fraction is enriched with DGAT enzymes.
-
Incubation with Inhibitor: Pre-incubate the microsomal preparation with varying concentrations of this compound (or other test compounds) in a suitable buffer.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrates: radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) and diacylglycerol.
-
Reaction Termination: After a defined incubation period at 37°C, stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and water).
-
Lipid Extraction and Separation: Extract the lipids and separate them using thin-layer chromatography (TLC) to distinguish the triglyceride product from the unreacted substrates.
-
Quantification: Scrape the silica corresponding to the triglyceride band and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of DGAT inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition curve. For kinetic analysis (to determine Ki and the mechanism of inhibition), the assay is performed with varying concentrations of one substrate while keeping the other constant, in the presence and absence of the inhibitor. Data is then plotted using a Lineweaver-Burk plot.[1]
Protocol 2: Cell-Based ACAT Inhibition Assay
This protocol describes a common method to assess ACAT activity in intact cells by measuring the incorporation of radiolabeled oleate into cholesteryl esters.
Caption: Workflow for a cell-based ACAT inhibition assay using radiolabeled oleic acid.
Detailed Steps:
-
Cell Culture: Plate and grow a suitable cell line (e.g., CHO, HepG2, or macrophages) to a desired confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for a specified period.
-
Radiolabeling: Add radiolabeled oleic acid (e.g., [3H]oleic acid) complexed to bovine serum albumin (BSA) to the culture medium. The cells will take up the oleic acid and use it for cholesteryl ester synthesis.
-
Incubation: Incubate the cells for a sufficient time to allow for the incorporation of the radiolabel into cholesteryl esters.
-
Lipid Extraction: After incubation, wash the cells to remove unincorporated [3H]oleic acid and then extract the total cellular lipids.
-
Lipid Separation and Quantification: Separate the extracted lipids by TLC and quantify the amount of radioactivity in the cholesteryl ester fraction.
-
Normalization and Analysis: Normalize the results to the total cellular protein content to account for variations in cell number. Calculate the percentage of ACAT inhibition and determine the IC50 value.
Conclusion and Future Directions
This compound and its analogs represent a promising class of enzyme inhibitors targeting lipid metabolism. The available data demonstrates their potent inhibitory activity against ACAT and DGAT, with Phenylpyropene C identified as a noncompetitive inhibitor of DGAT. The provided experimental protocols offer a framework for further investigation into the precise mechanisms of action and for the screening of more potent and selective analogs.
Future research should focus on elucidating the specific kinetic mechanism of ACAT inhibition by this compound, including the determination of its Ki value and whether it exhibits isoform selectivity (ACAT1 vs. ACAT2). Furthermore, the determination of the crystal structures of Phenylpyropenes in complex with their target enzymes would provide invaluable insights for structure-based drug design. A comprehensive understanding of the structure-activity relationships of the Phenylpyropene scaffold will be crucial for optimizing their therapeutic potential in metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Penicillium griseofulvum F1959, high-production strain of pyripyropene a, specific inhibitor of acyl-CoA: cholesterol acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyripyropene A, an acyl-coenzyme A:cholesterol acyltransferase 2-selective inhibitor, attenuates hypercholesterolemia and atherosclerosis in murine models of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Novel Bioactive Compounds: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and validation of the molecular targets of novel bioactive compounds are pivotal steps in the drug discovery and development pipeline. This process, often complex and multifaceted, transforms a promising "hit" from a phenotypic screen into a viable lead with a known mechanism of action. While the specific compound "Phenylpyropene A" did not yield specific target identification data in our search, this guide will provide an in-depth technical overview of the core methodologies and strategies employed in the target identification and validation of a hypothetical novel natural product, which we will refer to as "Compound X," structurally analogous to a phenylpropene.
This guide will detail common experimental workflows, data presentation strategies, and the visualization of complex biological pathways, providing a robust framework for researchers in this field.
Section 1: Target Identification Strategies
The initial step in understanding the mechanism of action of a novel compound is to identify its direct molecular binding partner(s). Several powerful techniques can be employed for this purpose.
Affinity-Based Methods
Affinity-based approaches rely on the specific interaction between the compound and its protein target.
Experimental Protocol: Affinity Chromatography
-
Immobilization of Compound X:
-
Synthesize a derivative of Compound X containing a reactive functional group (e.g., a carboxylic acid or an amine) suitable for coupling to a solid support.
-
Covalently attach the derivatized Compound X to an activated chromatography resin (e.g., NHS-activated sepharose).
-
Wash the resin extensively to remove any non-covalently bound compound.
-
-
Protein Lysate Preparation:
-
Prepare a cell or tissue lysate that is expected to contain the target protein.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Affinity Chromatography:
-
Incubate the clarified lysate with the Compound X-coupled resin to allow for binding of the target protein(s).
-
Wash the resin with a series of buffers of increasing stringency to remove non-specific binding proteins.
-
-
Elution:
-
Elute the specifically bound proteins using a competitive ligand (e.g., free Compound X) or by changing the buffer conditions (e.g., pH or ionic strength).
-
-
Protein Identification:
-
Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Phenotypic Screening and Target Deconvolution
Phenotypic screening identifies compounds that produce a desired biological effect without a priori knowledge of the target. Target deconvolution then aims to identify the molecular target responsible for this phenotype.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat intact cells with either Compound X or a vehicle control.
-
-
Heating:
-
Heat the cell suspensions at a range of different temperatures.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated protein fraction by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using techniques such as Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Compound X indicates direct binding to the target protein.
-
Section 2: Target Validation
Once a putative target has been identified, it is crucial to validate that the compound's biological activity is indeed mediated through this target.
Genetic Approaches
Genetic manipulation of the target protein can provide strong evidence for its role in the compound's mechanism of action.
Experimental Protocol: CRISPR-Cas9 Mediated Gene Knockout
-
Guide RNA Design:
-
Design single-guide RNAs (sgRNAs) that target a specific exon of the gene encoding the putative target protein.
-
-
Transfection:
-
Co-transfect cells with a Cas9 nuclease expression vector and the designed sgRNAs.
-
-
Clonal Selection and Validation:
-
Select single-cell clones and screen for knockout of the target protein by Western blotting or genomic sequencing.
-
-
Phenotypic Assay:
-
Treat the knockout and wild-type cells with Compound X and assess the biological response. A loss of sensitivity to Compound X in the knockout cells validates the target.
-
Biochemical and Biophysical Assays
Directly measuring the interaction between the compound and the purified target protein provides quantitative validation.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Purify the recombinant target protein.
-
Prepare a concentrated solution of Compound X in the same buffer as the protein.
-
-
ITC Measurement:
-
Fill the ITC sample cell with the target protein solution.
-
Titrate the Compound X solution into the sample cell in a series of small injections.
-
Measure the heat released or absorbed during each injection.
-
-
Data Analysis:
-
Integrate the heat changes and plot them against the molar ratio of Compound X to the target protein.
-
Fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Section 3: Data Presentation
Quantitative data from target identification and validation studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of Putative Target Proteins for Compound X Identified by Affinity Chromatography-Mass Spectrometry
| Protein ID | Gene Name | Protein Name | Peptide Count | Score |
| P12345 | TGT1 | Target Protein 1 | 25 | 250 |
| Q67890 | TGT2 | Target Protein 2 | 18 | 180 |
| A1B2C3 | TGT3 | Target Protein 3 | 12 | 120 |
Table 2: Quantitative Validation of Compound X Binding to Target Protein 1
| Assay | Parameter | Value |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd) | 1.5 µM |
| Surface Plasmon Resonance (SPR) | Association Rate (ka) | 2.5 x 10^4 M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 3.8 x 10⁻² s⁻¹ | |
| Binding Affinity (Kd) | 1.52 µM | |
| Cellular Thermal Shift Assay (CETSA) | ΔTm | +3.5 °C |
Section 4: Visualization of Pathways and Workflows
Visualizing complex biological pathways and experimental workflows is essential for clear communication of scientific concepts.
Signaling Pathway Modulated by Compound X
An In-Depth Technical Guide on the In Vitro Cytotoxicity of a Novel Phenyl Alkene Against Cancer Cell Lines
Disclaimer: Initial searches for "Phenylpyropene A" did not yield specific data on a compound with this designation. Therefore, this guide will focus on a structurally relevant and scientifically documented novel natural phenyl alkene, (E)-10-benzyl-5,7-dimethylundeca-1,5,10-trien-4-ol , as a representative molecule to explore in vitro cytotoxicity against cancer cell lines. All data and methodologies presented are based on published findings for this compound and related experimental techniques.
Introduction
The exploration of natural products for novel anticancer agents is a cornerstone of modern drug discovery. Phenyl alkenes, a class of organic compounds characterized by a phenyl group attached to an alkene, have demonstrated a range of biological activities. This technical guide provides a detailed overview of the in vitro cytotoxicity of the novel phenyl alkene, (E)-10-benzyl-5,7-dimethylundeca-1,5,10-trien-4-ol, against selected cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and insights into the potential mechanism of action.
In Vitro Cytotoxicity Data
The cytotoxic potential of (E)-10-benzyl-5,7-dimethylundeca-1,5,10-trien-4-ol and other structurally related compounds is typically quantified by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the available quantitative data.
| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) | Assay Method |
| (E)-10-benzyl-5,7-dimethylundeca-1,5,10-trien-4-ol | HL-60 | Human Promyelocytic Leukemia | 8.1 | MTT Assay |
| (E)-10-benzyl-5,7-dimethylundeca-1,5,10-trien-4-ol | MCF-7 | Human Breast Adenocarcinoma | Not Significant | MTT Assay |
Experimental Protocols
The determination of in vitro cytotoxicity is a critical step in the evaluation of a potential anticancer compound. The MTT assay is a widely used colorimetric method to assess cell viability.
MTT Assay for Cell Viability
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[1][2] The amount of formazan produced is directly proportional to the number of living cells.[2]
Materials:
-
Cancer cell lines (e.g., HL-60, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Test compound stock solution (dissolved in a suitable solvent like DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[3]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.[3]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After the initial 24-hour incubation, remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the compound, e.g., DMSO) and a negative control (medium only).
-
Exposure Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[1][4]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2] Mix thoroughly by gentle shaking or pipetting.[2]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[1] A reference wavelength of 650 nm or higher can be used to reduce background noise.[1][2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using a suitable statistical software package.
Experimental Workflow Diagram
References
Methodological & Application
Application Notes and Protocols: Phenylpyropene A Isolation and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylpyropene A is a fungal metabolite originally isolated from Penicillium griseofulvum that exhibits inhibitory activity against acyl-coenzyme A:cholesterol acyltransferase (ACAT). This document provides a detailed protocol for the isolation and purification of this compound from fungal cultures, based on established methodologies for similar compounds. The protocol includes fungal fermentation, extraction of the target compound, and a multi-step purification process involving various chromatographic techniques. Quantitative data and spectroscopic information, where publicly available, are summarized to guide researchers in obtaining and characterizing this compound for further study and drug development applications.
Introduction
Phenylpyropenes are a class of meroterpenoids produced by various species of Penicillium. This compound, a notable member of this class, has garnered interest for its potential as an ACAT inhibitor. The development of a robust and reproducible protocol for its isolation and purification is crucial for enabling further research into its pharmacological properties and potential therapeutic applications. As a natural product, the primary route to obtaining this compound is through the fermentation of the producing fungal strain followed by extraction and purification. This document outlines a representative protocol for this process.
Data Presentation
Currently, specific quantitative data such as extraction yields and final purity percentages for this compound are not widely published in publicly accessible literature. However, based on protocols for similar fungal metabolites, the following table outlines the expected data to be collected and organized during the isolation and purification process.
| Parameter | Description | Expected Value/Format |
| Fungal Culture Volume | The total volume of the fungal fermentation broth. | Liters (L) |
| Crude Extract Weight | The total weight of the organic extract after initial solvent extraction and evaporation. | grams (g) |
| Fraction Weights | The weight of each fraction obtained after column chromatography. | milligrams (mg) |
| Final Yield of this compound | The weight of the purified this compound. | milligrams (mg) |
| Purity (HPLC) | The purity of the final this compound sample as determined by High-Performance Liquid Chromatography (HPLC). | % Area Under the Curve (AUC) |
| Spectroscopic Data | Confirmation of the structure of this compound. | 1H NMR, 13C NMR, Mass Spectrometry data consistent with the known structure. |
Experimental Protocols
The following protocols are a composite representation based on standard methods for the isolation of secondary metabolites from Penicillium species.
Fungal Fermentation
A producing strain of Penicillium, such as Penicillium concentricum ZLQ-69, is used for the fermentation.
-
Media Preparation: Prepare a suitable liquid fermentation medium (e.g., Potato Dextrose Broth or a custom nutrient-rich medium).
-
Inoculation: Inoculate the sterile medium with a seed culture of the Penicillium strain.
-
Incubation: Incubate the culture under appropriate conditions of temperature (e.g., 25-28 °C), agitation (e.g., 150-200 rpm), and duration (typically 7-14 days) to allow for the production of this compound.
Extraction of this compound
-
Harvesting: After the incubation period, separate the fungal mycelia from the culture broth by filtration.
-
Extraction from Broth: Extract the filtered broth multiple times with an organic solvent such as ethyl acetate. Combine the organic layers.
-
Extraction from Mycelia: The mycelia can also be extracted with an organic solvent (e.g., methanol or ethyl acetate) to recover any intracellular product. This extract can be combined with the broth extract.
-
Concentration: Evaporate the combined organic extracts under reduced pressure to obtain a crude extract.
Purification of this compound
A multi-step chromatographic procedure is typically required to purify this compound from the crude extract.
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Combine and concentrate the fractions containing this compound.
-
Dissolve the concentrate in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Apply the sample to a Sephadex LH-20 column and elute with the same solvent to separate compounds based on size.
-
Collect and analyze fractions by TLC or HPLC.
-
-
Preparative High-Performance Liquid Chromatography (Final Purification):
-
Pool the fractions enriched with this compound from the previous step and concentrate.
-
Dissolve the sample in the mobile phase for HPLC.
-
Purify the sample using a preparative HPLC system with a suitable column (e.g., C18) and a gradient of solvents (e.g., acetonitrile and water).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Structure Confirmation
The identity and purity of the isolated this compound should be confirmed by spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure.
Mandatory Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Logical steps in obtaining pure this compound.
High-Yield Synthesis and Biological Evaluation of Phenylpyropene A Analogs as Potent Anticancer Agents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the high-yield synthesis of a series of Phenylpyropene A analogs, specifically 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines. Their mechanism of action has been identified as the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This note includes comprehensive experimental procedures, quantitative data on yields and biological activity, and a detailed visualization of the proposed signaling pathway.
Introduction
This compound and its analogs represent a class of compounds with promising therapeutic potential. Structurally related to natural products known for their biological activities, these synthetic derivatives offer opportunities for the development of novel drug candidates. This application note focuses on a series of this compound analogs wherein a phenylprop-2-enoyl moiety is coupled with an aminobenzamide scaffold. These compounds have been shown to be potent inhibitors of tubulin polymerization, a validated target in cancer therapy. By disrupting microtubule dynamics, these analogs induce cell cycle arrest at the G2/M phase and trigger the intrinsic apoptotic pathway, making them attractive candidates for further investigation in oncology.
Synthesis of this compound Analogs
The synthesis of the target 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides is achieved through a multi-step process. The general synthetic scheme involves the preparation of substituted (E)-3-phenylacrylic acids, their conversion to the corresponding acid chlorides, and subsequent coupling with appropriate aminobenzamides.
General Synthetic Workflow
The overall synthetic strategy is depicted below.
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of (E)-3-Phenylacrylic Acids
-
To a solution of the appropriately substituted benzaldehyde (1.0 eq) in pyridine, add malonic acid (1.2 eq) and a catalytic amount of piperidine.
-
Heat the reaction mixture at 80°C for 5 hours.
-
After cooling to room temperature, pour the mixture into ice-water and acidify with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford the crude (E)-3-phenylacrylic acid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Protocol 2: Synthesis of (E)-3-Phenylacryloyl Chlorides
-
Suspend the (E)-3-phenylacrylic acid (1.0 eq) in thionyl chloride (5.0 eq).
-
Reflux the mixture for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude (E)-3-phenylacryloyl chloride, which is used in the next step without further purification.
Protocol 3: Synthesis of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides
-
Dissolve the appropriate aminobenzamide derivative (1.0 eq) in pyridine.
-
To this solution, add the crude (E)-3-phenylacryloyl chloride (1.1 eq) portion-wise while stirring at 0°C.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash with a saturated solution of NaHCO3 and then with water.
-
Dry the crude product and purify by column chromatography on silica gel or by recrystallization to afford the pure this compound analog.
Synthesis Yields of Representative Analogs
The following table summarizes the yields for a selection of synthesized this compound analogs.
| Compound ID | R1 | R2 | R3 | R4 (on benzamide) | Yield (%) |
| 1a | H | H | H | H | 85 |
| 1b | 2-Cl | H | H | H | 78 |
| 1c | 4-Cl | H | H | H | 82 |
| 1d | 4-OCH3 | H | H | H | 88 |
| 1e | H | H | H | 5-Iodo | 75 |
| 1f | 4-Cl | H | H | 5-Iodo | 72 |
Biological Activity and Mechanism of Action
The synthesized this compound analogs were evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines.
In Vitro Antiproliferative Activity
The half-maximal inhibitory concentrations (IC50) were determined using a standard MTT assay after 72 hours of continuous exposure to the compounds.
| Compound ID | K562 (Leukemia) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | MCF7 (Breast) IC50 (µM) |
| 1a | 5.2 | 8.1 | 6.5 | 9.3 |
| 1b | 1.8 | 3.5 | 2.9 | 4.1 |
| 1c | 0.9 | 1.2 | 1.1 | 1.5 |
| 1d | 6.5 | 9.8 | 7.9 | 11.2 |
| 1e | 0.57 | 0.8 | 0.7 | 0.9 |
| 1f | 0.21 | 0.35 | 0.28 | 0.42 |
Mechanism of Action: Tubulin Polymerization Inhibition
Further mechanistic studies revealed that these this compound analogs exert their anticancer effects by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.
Signaling Pathway of this compound Analog-Induced Apoptosis
The proposed signaling cascade initiated by the inhibition of tubulin polymerization is illustrated below.
Caption: Proposed signaling pathway for this compound analog-induced apoptosis.
Conclusion
This application note provides a detailed guide for the high-yield synthesis of novel this compound analogs and summarizes their potent antiproliferative activities. The identification of tubulin polymerization as their primary mechanism of action provides a clear rationale for their anticancer effects and positions them as promising candidates for further preclinical and clinical development. The experimental protocols and biological data presented herein should serve as a valuable resource for researchers in the fields of medicinal chemistry and oncology.
Application Notes and Protocols for the Extraction and Isolation of Phenylpyropene A from Penicillium griseofulvum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylpyropene A, a metabolite produced by the filamentous fungus Penicillium griseofulvum, has garnered significant interest within the scientific community. This document provides detailed application notes and protocols for the efficient extraction and isolation of this compound from Penicillium griseofulvum strain F1959, a known high-production strain.[1] The methodologies outlined herein cover fermentation, solvent extraction, and multi-step chromatographic purification. Furthermore, this guide includes quantitative data to inform on expected yields and presents a diagram of the putative biosynthetic pathway to provide a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
Penicillium griseofulvum is a versatile fungus known for producing a variety of secondary metabolites. Among these, this compound stands out for its potential biological activities. The efficient isolation of this compound is a critical first step for further pharmacological investigation and development. This application note details a robust and reproducible workflow for obtaining purified this compound.
Quantitative Data Summary
The following table summarizes the expected yields of this compound at various stages of the extraction and purification process from a 2-liter culture of Penicillium griseofulvum F1959.
| Stage | Description | Starting Material (Volume/Mass) | This compound Yield (mg) | Purity (%) |
| 1 | Fermentation Broth | 2 L | Not directly measured | < 1 |
| 2 | Crude Ethyl Acetate Extract | 2 L | 150 - 200 | 5 - 10 |
| 3 | Silica Gel Chromatography Fraction | 50 mL | 80 - 120 | 40 - 60 |
| 4 | Sephadex LH-20 Chromatography Purified Product | 10 mL | 50 - 70 | > 95 |
Note: Yields are approximate and may vary depending on fermentation conditions and procedural execution.
Experimental Protocols
Fermentation of Penicillium griseofulvum F1959
A high yield of this compound is achieved by culturing the F1959 strain of Penicillium griseofulvum.
Materials:
-
Penicillium griseofulvum F1959 culture
-
Yeast Extract Sucrose (YES) Broth:
-
Yeast Extract: 20 g/L
-
Sucrose: 150 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
Trace element solution: 1 mL/L
-
-
2 L Erlenmeyer flasks
-
Shaking incubator
Protocol:
-
Inoculate 1 L of sterile YES broth in a 2 L Erlenmeyer flask with a fresh culture of P. griseofulvum F1959.
-
Incubate the culture at 28°C with shaking at 150 rpm for 7-10 days.
-
Monitor the production of this compound by periodically analyzing small aliquots of the culture broth using HPLC.
-
Harvest the fermentation broth when this compound production reaches its maximum.
Extraction of this compound
The initial extraction is performed using a solvent-solvent partitioning method.
Materials:
-
Harvested fermentation broth (2 L)
-
Ethyl acetate (EtOAc)
-
Separatory funnel (4 L)
-
Rotary evaporator
Protocol:
-
Combine the 2 L of fermentation broth with an equal volume of ethyl acetate in a 4 L separatory funnel.
-
Shake the funnel vigorously for 5 minutes, ensuring proper mixing of the aqueous and organic phases.
-
Allow the layers to separate. The upper organic layer containing this compound will be a distinct color.
-
Carefully collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with another 1 L of ethyl acetate to maximize the recovery of the target compound.
-
Pool the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C until a crude, oily residue is obtained.
Purification by Silica Gel Chromatography
The crude extract is subjected to silica gel column chromatography for initial purification.
Materials:
-
Silica gel (230-400 mesh)
-
Chromatography column (50 mm internal diameter)
-
Solvent system: Chloroform-Methanol (99:1 v/v)
-
Fraction collection tubes
-
TLC plates and developing chamber
Protocol:
-
Prepare a slurry of silica gel in the chloroform-methanol solvent system and pack the chromatography column.
-
Dissolve the crude extract in a minimal amount of the solvent system.
-
Carefully load the dissolved extract onto the top of the silica gel bed.
-
Elute the column with the chloroform-methanol (99:1) solvent system.
-
Collect fractions of approximately 20 mL.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing the target compound and concentrate them using a rotary evaporator.
Final Purification by Sephadex LH-20 Chromatography
The final purification step utilizes size-exclusion and partition chromatography on a Sephadex LH-20 column.
Materials:
-
Sephadex LH-20
-
Chromatography column (25 mm internal diameter)
-
Methanol (MeOH)
-
Fraction collection vials
Protocol:
-
Swell the Sephadex LH-20 in methanol and pack the chromatography column.
-
Dissolve the partially purified this compound fraction from the silica gel column in a small volume of methanol.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute the column with methanol at a slow flow rate.
-
Collect small fractions (5 mL).
-
Monitor the fractions for the presence of this compound using an appropriate analytical method (e.g., HPLC-UV).
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the extraction and isolation of this compound from Penicillium griseofulvum.
Caption: Workflow for this compound extraction and isolation.
Putative Biosynthetic Pathway of this compound
This diagram outlines the key steps in the proposed biosynthetic pathway of this compound, starting from primary metabolites.
Caption: Putative biosynthetic pathway of this compound.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Phenylpyropene A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpyropene A is a promising antifungal compound with demonstrated in vitro activity against a range of fungal pathogens. To further evaluate its therapeutic potential, robust in vivo animal models are essential to assess its efficacy, pharmacokinetics, and safety profile. These application notes provide detailed protocols for testing the in vivo efficacy of this compound, primarily focusing on a murine model of systemic candidiasis. The methodologies described herein are based on established practices for antifungal drug testing and can be adapted for other fungal infection models.
Preclinical In Vivo Efficacy Testing of this compound
The primary goal of in vivo efficacy testing is to determine the ability of this compound to control and clear fungal infections in a living organism. Key parameters to be evaluated include survival rates of infected animals, reduction in fungal burden in target organs, and overall improvement in clinical signs of disease.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Experimental workflow for in vivo antifungal efficacy testing.
Key In Vivo Models for Fungal Infections
While various animal models exist, murine models are the most frequently used for initial efficacy testing due to their genetic tractability, cost-effectiveness, and well-characterized immune systems.[1]
-
Systemic Candidiasis Model: This is a widely used and reproducible model to assess the efficacy of antifungal agents against disseminated infections.[2][3][4]
-
Oropharyngeal Candidiasis (OPC) Model: Relevant for testing treatments for mucosal fungal infections.
-
Vaginal Candidiasis Model: Used to evaluate therapies for fungal vaginitis.
-
Dermatophytosis Model: Employed for testing topical and oral treatments for skin fungal infections.
This document will focus on the systemic candidiasis model.
Detailed Experimental Protocol: Murine Model of Systemic Candidiasis
This protocol outlines the steps for evaluating the efficacy of this compound in a murine model of systemic Candida albicans infection.
Materials and Reagents
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Fungal Strain: Candida albicans SC5314 or a relevant clinical isolate.
-
Culture Media: Sabouraud Dextrose Agar (SDA) and Sabouraud Dextrose Broth (SDB).
-
Vehicle for this compound: To be determined based on the compound's solubility and safety profile (e.g., 5% DMSO in sterile saline).
-
Positive Control: Fluconazole or another standard-of-care antifungal agent.
-
Negative Control: Vehicle solution.
-
Sterile Saline: 0.9% NaCl solution.
-
Anesthetics: As per institutional guidelines for animal handling.
Animal Acclimatization and Housing
-
Acclimatize mice for at least 7 days before the experiment.
-
House animals in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Provide ad libitum access to sterile food and water.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Preparation of Fungal Inoculum
-
Streak the C. albicans strain on an SDA plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into SDB and incubate at 30°C for 18 hours with shaking.
-
Harvest the yeast cells by centrifugation.
-
Wash the cells three times with sterile saline.
-
Resuspend the cells in sterile saline and adjust the concentration to 1 x 10^6 cells/mL using a hemocytometer.
Induction of Systemic Infection
-
Anesthetize the mice according to approved protocols.
-
Inject 100 µL of the fungal inoculum (1 x 10^5 cells) intravenously via the lateral tail vein.
Treatment Administration
-
Randomly divide the infected mice into treatment groups (n=10 per group):
-
Vehicle Control
-
This compound (multiple dose levels, e.g., 1, 5, 10 mg/kg)
-
Positive Control (e.g., Fluconazole at a clinically relevant dose)
-
-
Initiate treatment at a predetermined time point post-infection (e.g., 2 hours).
-
Administer this compound and control treatments via the desired route (e.g., intraperitoneal, oral gavage). The frequency of administration will depend on the pharmacokinetic properties of the compound.
Monitoring and Efficacy Endpoints
-
Survival: Monitor the mice daily for a predetermined period (e.g., 14 days) and record mortality.
-
Clinical Score: Assess the health of the mice daily using a clinical scoring system (e.g., based on posture, activity, and fur appearance).
-
Body Weight: Record the body weight of each mouse daily.
-
Fungal Burden: On a predetermined day post-infection (e.g., day 3 or 5), euthanize a subset of mice from each group.
-
Aseptically harvest target organs (kidneys, spleen, liver).
-
Weigh the organs.
-
Homogenize the tissues in sterile saline.
-
Perform serial dilutions of the homogenates and plate on SDA.
-
Incubate the plates at 30°C for 24-48 hours and count the colony-forming units (CFU).
-
Express the fungal burden as log10 CFU per gram of tissue.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Survival Data
| Treatment Group | Dose (mg/kg) | Number of Animals | Median Survival Time (Days) | Percent Survival (%) |
| Vehicle Control | - | 10 | ||
| This compound | 1 | 10 | ||
| This compound | 5 | 10 | ||
| This compound | 10 | 10 | ||
| Positive Control | X | 10 |
Table 2: Fungal Burden in Kidneys (Day 5 Post-Infection)
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g ± SD |
| Vehicle Control | - | |
| This compound | 1 | |
| This compound | 5 | |
| This compound | 10 | |
| Positive Control | X |
Potential Mechanism of Action of this compound
While the precise mechanism of action of this compound needs to be elucidated, related compounds like phenylpropenes have shown antifungal activity.[5] Potential mechanisms could involve the disruption of the fungal cell membrane or inhibition of key enzymes involved in cell wall synthesis or other vital cellular processes.[6][7]
Signaling Pathway Visualization
The following diagram illustrates a hypothetical mechanism of action where this compound disrupts the fungal cell membrane, a common target for antifungal agents.
Caption: Hypothetical mechanism of this compound action.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound's antifungal efficacy. By employing a systemic candidiasis model in mice, researchers can obtain critical data on the compound's ability to improve survival and reduce fungal burden. This information is vital for the continued development of this compound as a potential novel antifungal therapeutic. Further studies should also investigate the compound's pharmacokinetic and toxicological profiles to establish a complete preclinical data package.
References
- 1. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 2. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
Phenylpyropene A Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the formulation of Phenylpyropene A, a representative hydrophobic compound from the phenylpropene class, for in vivo research applications. Due to the absence of a specific compound registered under the name "this compound" in publicly available scientific literature, this guide will utilize Allylbenzene as a model phenylpropene. The principles and methods described herein are broadly applicable to other hydrophobic phenylpropene derivatives.
Phenylpropenes are a class of organic compounds characterized by a phenyl group attached to a propene tail. Many of these compounds, such as eugenol and anethole, are found in essential oils and have demonstrated a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Their hydrophobic nature, however, presents a significant challenge for in vivo administration, necessitating specialized formulation strategies to ensure adequate bioavailability and reproducible results.
This guide outlines three common formulation approaches for hydrophobic compounds: oil-based formulations, nanoemulsions, and cyclodextrin complexation. Detailed protocols for preparation and administration are provided, along with data on the in vivo effects of representative phenylpropenes.
Data Presentation
The following tables summarize the in vivo anti-inflammatory and analgesic effects of two well-studied phenylpropene derivatives, eugenol and anethole, providing a quantitative basis for experimental design.
Table 1: In Vivo Anti-inflammatory Activity of Phenylpropene Derivatives
| Compound | Animal Model | Administration Route | Dose | Effect | % Inhibition of Edema | Reference |
| Eugenol | Mouse (Carrageenan-induced paw edema) | Intraperitoneal (i.p.) | 33 mg/kg | Reduction in paw edema | 51.8% | [1] |
| Anethole | Rat (Carrageenan-induced paw edema) | Oral (p.o.) | 1 mg/kg | Inhibition of paw edema | 42% | [2] |
| Anethole | Rat (Croton oil-induced ear edema) | Oral (p.o.) | 250 mg/kg | Inhibition of ear edema | - | [3] |
| Anethole | Rat (Croton oil-induced ear edema) | Oral (p.o.) | 500 mg/kg | Inhibition of ear edema | - | [3] |
Table 2: In Vivo Analgesic Activity of Phenylpropene Derivatives
| Compound | Animal Model | Administration Route | Dose | Effect | % Inhibition/Reduction | Reference |
| Eugenol | Mouse (Acetic acid-induced writhing) | Intraperitoneal (i.p.) | 33 mg/kg | Reduction in writhing movements | 87.7% | [1] |
| Eugenol | Mouse (Hot plate test) | Intraperitoneal (i.p.) | 33 mg/kg | Increased reaction latency | 82.3% | [1] |
| Anethole | Mouse (Acetic acid-induced writhing) | Oral (p.o.) | 62.5 mg/kg | Reduction in abdominal constrictions | 32% | [4] |
| Anethole | Mouse (Acetic acid-induced writhing) | Oral (p.o.) | 250 mg/kg | Reduction in abdominal constrictions | 55% | [4] |
| Anethole | Mouse (Formalin test - 2nd phase) | Oral (p.o.) | 125 mg/kg | Reduction in flinching | 31% | [4] |
| Anethole | Mouse (Formalin test - 2nd phase) | Oral (p.o.) | 250 mg/kg | Reduction in flinching | 26% | [4] |
Table 3: Acute Toxicity of Phenylpropene Derivatives
| Compound | Animal Model | Administration Route | LD50 | Reference |
| Clove Oil (major component Eugenol) | Mouse | Intraperitoneal (i.p.) | 161.9 mg/kg | [1] |
Experimental Protocols
Protocol 1: Oil-Based Formulation for Oral or Intraperitoneal Administration
This protocol is suitable for early-stage in vivo studies due to its simplicity.
Materials:
-
This compound (or model compound, e.g., Allylbenzene)
-
Vehicle: Corn oil, sesame oil, or other suitable sterile oil
-
Sterile glass vials
-
Vortex mixer
-
Syringes and needles appropriate for the animal model and administration route
Procedure:
-
Weigh the required amount of this compound in a sterile glass vial.
-
Add the desired volume of the oil vehicle to the vial.
-
Vortex the mixture vigorously for 5-10 minutes, or until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but stability at this temperature should be confirmed.
-
Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a sterile 0.22 µm syringe filter compatible with oils.
-
The formulation is now ready for administration.
Protocol 2: Oil-in-Water (O/W) Nanoemulsion Formulation for Enhanced Bioavailability
Nanoemulsions can improve the solubility and oral bioavailability of hydrophobic compounds.
Materials:
-
This compound
-
Oil phase: Medium-chain triglycerides (MCT), sesame oil, or other suitable oil
-
Surfactant: Polysorbate 80 (Tween 80) or other non-ionic surfactant
-
Co-surfactant (optional): Ethanol, propylene glycol
-
Aqueous phase: Sterile water or phosphate-buffered saline (PBS)
-
High-shear homogenizer or ultrasonicator
-
Sterile glass beakers
Procedure:
-
Prepare the oil phase by dissolving the required amount of this compound in the chosen oil.
-
In a separate beaker, prepare the aqueous phase (water or PBS).
-
Add the surfactant (and co-surfactant, if used) to the oil phase and mix thoroughly.
-
Slowly add the aqueous phase to the oil phase while continuously mixing with a high-shear homogenizer or sonicating.
-
Continue homogenization/sonication for 10-15 minutes, or until a translucent nanoemulsion is formed.
-
The final formulation should be visually inspected for homogeneity and stored under appropriate conditions (typically refrigerated) until use.
Protocol 3: Cyclodextrin Inclusion Complex Formulation for Aqueous Administration
Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or saline
-
Magnetic stirrer and stir bar
-
Sterile glass flask
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in sterile water or saline at the desired concentration (e.g., 10-40% w/v).
-
Slowly add the this compound to the HP-β-CD solution while stirring continuously.
-
Continue stirring at room temperature for 12-24 hours to allow for complex formation. The flask should be sealed to prevent evaporation.
-
After the incubation period, filter the solution through a 0.22 µm sterile syringe filter to remove any uncomplexed drug.
-
The resulting clear solution is the cyclodextrin inclusion complex, ready for administration.
Mandatory Visualizations
Signaling Pathway
Phenylpropenes have been shown to modulate various signaling pathways involved in inflammation. A key pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and administering a this compound formulation for an in vivo study.
Caption: General workflow for this compound in vivo studies.
References
- 1. Experimental evaluation of anti-inflammatory, antinociceptive and antipyretic activities of clove oil in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of trans-anethole in acute inflammation: involvement of macrophage-derived mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of anethole in nonimmune acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Anethole in Nociception Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Arachidonyl Fluorophosphonate (MAFP) as a Chemical Probe for Studying Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Arachidonyl Fluorophosphonate (MAFP) is a potent, irreversible inhibitor of serine hydrolases, a large and diverse class of enzymes involved in numerous metabolic pathways. Due to its high affinity for key enzymes in lipid signaling, MAFP has emerged as a valuable chemical probe for elucidating the roles of these enzymes in both normal physiology and disease. These application notes provide detailed protocols for utilizing MAFP to study lipid metabolism, with a primary focus on its interaction with Fatty Acid Amide Hydrolase (FAAH), a central enzyme in the endocannabinoid system.
Target Profile and Quantitative Data
MAFP exhibits potent inhibitory activity against several serine hydrolases involved in lipid metabolism. Its primary targets include Fatty Acid Amide Hydrolase (FAAH), monoacylglycerol lipase (MAGL), and cytosolic phospholipase A2 (cPLA2). The inhibitory concentrations (IC50) of MAFP against these targets are summarized in the table below, providing a reference for designing experiments to achieve target selectivity.
| Target Enzyme | IC50 Value | Notes |
| Fatty Acid Amide Hydrolase (FAAH) | 0.33 - 2 nM[1][2] | A primary target of MAFP, making it a powerful tool for studying the endocannabinoid system.[1][2] |
| Monoacylglycerol Lipase (MAGL) | 26 nM[2] | Another key enzyme in the endocannabinoid pathway, responsible for the degradation of 2-arachidonoylglycerol (2-AG).[2] |
| Cytosolic Phospholipase A2 (cPLA2) | ~500 nM[2] | Involved in the release of arachidonic acid from phospholipids, a precursor for eicosanoid synthesis.[2] |
| Calcium-Independent PLA2 (iPLA2) | 500 nM[2] | Plays a role in membrane remodeling and signaling.[2] |
| Neuropathy Target Esterase (NTE) | > 5 µM[3] | A common off-target for some serine hydrolase inhibitors, MAFP shows significantly lower potency against NTE, indicating a degree of selectivity.[3] |
| ABHD6 | Inhibited by JZL195 | While not a primary target of MAFP, it is another serine hydrolase involved in 2-AG metabolism and can be inhibited by related dual FAAH/MAGL inhibitors.[3] |
Signaling Pathways
Inhibition of FAAH by MAFP leads to the accumulation of its primary substrate, anandamide (AEA), a key endocannabinoid neurotransmitter.[4] This accumulation potentiates the signaling of AEA through cannabinoid receptors (CB1 and CB2) and other targets, influencing a wide range of physiological processes including pain, inflammation, and mood.[5]
Experimental Protocols
In Vitro FAAH Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potency of MAFP on FAAH activity. The assay is based on the hydrolysis of a fluorogenic substrate by FAAH, leading to the release of a fluorescent product.
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[6]
-
FAAH Substrate (e.g., AMC arachidonoyl amide)[6]
-
MAFP (dissolved in a suitable solvent like DMSO or ethanol)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute recombinant FAAH to the desired concentration in FAAH Assay Buffer. The final concentration in the well will depend on the specific activity of the enzyme preparation.
-
Prepare a serial dilution of MAFP in the assay buffer.
-
Dilute the FAAH substrate to the working concentration in the appropriate solvent as recommended by the manufacturer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
FAAH Assay Buffer
-
Diluted MAFP solution (or vehicle control)
-
Diluted FAAH enzyme solution
-
-
The final volume in each well should be consistent. It is recommended to run each condition in triplicate.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow MAFP to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the FAAH substrate to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C, with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Plot the percentage of FAAH inhibition against the logarithm of the MAFP concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Cellular Treatment and Lipidomics Analysis
This protocol outlines the treatment of cultured cells with MAFP to investigate its effects on the cellular lipidome, particularly the levels of endocannabinoids.
Materials:
-
Cultured cells (e.g., neuroblastoma or macrophage cell lines)
-
Cell culture medium and supplements
-
MAFP stock solution
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol, water)[5]
-
Internal standards for lipidomics
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Treat the cells with varying concentrations of MAFP (or vehicle control) for a specified duration. The optimal concentration and time will depend on the cell type and experimental goals.
-
-
Cell Harvesting and Lipid Extraction:
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Perform lipid extraction using a method such as the Folch or Bligh-Dyer method.[5] Briefly, this involves the addition of a chloroform:methanol mixture, followed by the addition of water to induce phase separation. The lower organic phase containing the lipids is collected.
-
-
Sample Preparation for LC-MS:
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
-
Add internal standards to the samples for quantification.
-
-
LC-MS Analysis:
-
Analyze the lipid extracts using a high-resolution LC-MS system. The specific LC gradient and MS parameters should be optimized for the detection and quantification of the lipids of interest (e.g., anandamide, 2-AG).
-
-
Data Analysis:
-
Process the raw LC-MS data using appropriate software to identify and quantify the lipid species.
-
Normalize the data to the internal standards and cell number or protein concentration.
-
Perform statistical analysis to determine the significance of changes in lipid levels upon MAFP treatment.
-
Competitive Activity-Based Protein Profiling (ABPP)
This protocol describes a competitive ABPP experiment to identify the cellular targets of MAFP. This technique utilizes a broad-spectrum activity-based probe (ABP) to label active serine hydrolases. Pre-incubation with MAFP will block the binding of the ABP to its targets, allowing for their identification.
Materials:
-
Cell or tissue lysate
-
MAFP stock solution
-
Broad-spectrum serine hydrolase activity-based probe with a reporter tag (e.g., FP-biotin)[7][8]
-
Streptavidin-agarose beads (for biotin-tagged probes)
-
Buffers for protein extraction, washing, and elution
-
SDS-PAGE gels and western blotting reagents
-
Mass spectrometer for protein identification
Procedure:
-
Proteome Preparation:
-
Prepare a cell or tissue lysate under native conditions to preserve enzyme activity.
-
-
Competitive Inhibition:
-
Pre-incubate aliquots of the proteome with varying concentrations of MAFP (or vehicle control) for a specific time at room temperature or 37°C.
-
-
Probe Labeling:
-
Add the activity-based probe (e.g., FP-biotin) to each sample and incubate for a defined period to label the active serine hydrolases that were not inhibited by MAFP.
-
-
Enrichment of Labeled Proteins (for biotinylated probes):
-
Add streptavidin-agarose beads to each sample and incubate to capture the biotin-labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads.
-
Analyze the eluates by SDS-PAGE followed by silver staining or western blotting with an anti-biotin antibody to visualize the labeled proteins. A reduction in band intensity in the MAFP-treated lanes compared to the control indicates a target of MAFP.
-
-
Protein Identification by Mass Spectrometry:
Conclusion
MAFP is a versatile and potent chemical probe for investigating the role of serine hydrolases in lipid metabolism. The protocols provided here offer a starting point for researchers to explore the effects of MAFP on specific enzymes and metabolic pathways. By combining in vitro enzyme assays, cellular lipidomics, and activity-based protein profiling, a comprehensive understanding of MAFP's mechanism of action and its utility in studying metabolic regulation can be achieved. Careful experimental design, including appropriate controls and concentration ranges, is crucial for obtaining reliable and interpretable results.
References
- 1. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 2. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 3. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoid system: key regulatory enzymes and physio-pathological implications [flipper.diff.org]
- 5. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The endocannabinoid anandamide activates pro-resolving pathways in human primary macrophages by engaging both CB2 and GPR18 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Decoding Peptide Mass Fingerprinting: A Guide to Protein Identification in Proteomics - MetwareBio [metwarebio.com]
- 11. Protein Identification by Peptide Mass Fingerprinting using MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Note: Phenylpyropene A in High-Throughput Screening for Drug Discovery
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify novel modulators of biological targets. While specific public data on "Phenylpyropene A" in HTS campaigns is limited, its chemical scaffold suggests potential activity against various enzymatic targets. This document provides a representative application framework, postulating this compound as a candidate inhibitor for Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-CoA: cholesterol acyltransferase 1 (ACAT1).
SOAT1 is a critical enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] Dysregulation of this process is implicated in diseases such as atherosclerosis, certain cancers, and non-alcoholic fatty liver disease, making SOAT1 a compelling target for therapeutic intervention.[1][2] This note outlines the principles, protocols, and workflows for screening compounds like this compound against SOAT1.
Mechanism of Action: SOAT1 Inhibition
SOAT1 is an integral membrane protein located in the endoplasmic reticulum.[3][4] It catalyzes the transfer of a fatty acyl group from Acyl-CoA to the hydroxyl group of cholesterol, forming a cholesteryl ester.[5] Inhibiting SOAT1 prevents this esterification, leading to an increase in intracellular free cholesterol. This can trigger downstream cellular responses, such as reduced cholesterol uptake and increased cholesterol efflux, thereby lowering the total cellular cholesterol load.[1] In the context of atherosclerosis, inhibiting SOAT1 in macrophages can prevent their conversion into foam cells, a key event in arterial plaque formation.[1]
Signaling Pathway Diagram
Caption: Cellular cholesterol metabolism and the inhibitory action of this compound on SOAT1.
High-Throughput Screening Protocol
This protocol describes a fluorescence-based enzymatic assay suitable for HTS to identify inhibitors of human SOAT1 (hSOAT1). The assay measures the formation of fluorescent cholesteryl esters using NBD-cholesterol as a substrate.[5][6]
Objective: To quantify the inhibitory activity of this compound and other library compounds on recombinant hSOAT1.
Materials and Reagents:
-
Enzyme: Purified recombinant human SOAT1.[5]
-
Substrates:
-
NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)-23,24-Bisnor-5-Cholen-3β-ol)
-
Oleoyl-CoA
-
-
Assay Buffer: Tris-buffered saline (TBS) with 0.5% CHAPS.
-
Control Inhibitor: Avasimibe or other known SOAT1 inhibitor.
-
Test Compound: this compound, dissolved in DMSO.
-
Microplates: 96-well or 384-well black, flat-bottom plates.
-
Detection: Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).
Experimental Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound solution into the wells of the assay plate.
-
For control wells, dispense DMSO only (Negative control, 0% inhibition) and a known SOAT1 inhibitor at a high concentration (Positive control, 100% inhibition).
-
-
Enzyme Preparation and Addition:
-
Dilute the purified hSOAT1 enzyme to the desired working concentration in the assay buffer.
-
Add the enzyme solution (e.g., 20 µL) to each well of the microplate containing the test compounds.
-
Incubate for 15-30 minutes at 37°C to allow for compound-enzyme interaction.
-
-
Substrate Preparation and Reaction Initiation:
-
Prepare the substrate mix containing NBD-cholesterol and Oleoyl-CoA in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate mix (e.g., 20 µL) to all wells.
-
-
Reaction Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.[5]
-
-
Reaction Termination & Detection:
-
Terminate the reaction by adding a stop solution (e.g., isopropanol/heptane mixture).
-
After termination, the fluorescent product (NBD-cholesteryl ester) partitions into the organic phase, while the unreacted NBD-cholesterol remains in the aqueous phase.
-
Alternatively, for a homogenous assay, the change in fluorescence environment upon esterification can be directly measured.
-
Read the fluorescence intensity of each well using a plate reader at the specified wavelengths.
-
Data Analysis:
-
Normalization:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
-
Dose-Response Curves:
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the enzyme's activity).
-
HTS Workflow Diagram
Caption: Workflow for a typical HTS campaign to identify novel SOAT1 inhibitors.
Quantitative Data Summary
As direct experimental data for this compound is not available in the public domain, the following table summarizes the activity of a known SOAT1 inhibitor, Beauveriolide III, for context. This data is derived from a cell-based assay, which represents a crucial secondary screen to confirm activity in a more physiologically relevant system.
| Compound | Target Isozyme | Assay Type | Cell Line | IC50 (µM) | Reference |
| Beauveriolide III | SOAT1 | Semi-intact cell assay | SOAT1-CHO | 5.0 | [3] |
| Beauveriolide III | SOAT2 | Semi-intact cell assay | SOAT2-CHO | > 90 | [3] |
| Beauveriolide III | SOAT1 | Permeabilized cell assay | SOAT1-CHO | 1.8 | [3] |
| Beauveriolide III | SOAT2 | Permeabilized cell assay | SOAT2-CHO | 5.9 | [3] |
Note: The selectivity of Beauveriolide III for SOAT1 over SOAT2 is dependent on membrane permeability, highlighting the importance of assay conditions in determining inhibitor profiles.[3] In semi-intact cells with only the plasma membrane permeabilized, the compound shows high selectivity for SOAT1, suggesting the active site is accessible from the cytosol.[3]
References
- 1. What are SOAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Item - The Role of Sterol O-acyltransferase 1 In Obesity And In Prostate Cancer - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. Selective inhibition of sterolO-acyltransferase 1 isozyme by beauveriolide III in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights into the inhibition mechanism of human sterol O-acyltransferase 1 by a competitive inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. identification-of-acat1-and-acat2-specific-inhibitors-using-a-novel-cell-based-fluorescence-assay - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for Eugenol Delivery Systems for Targeted Therapeutic Effects
A Representative Phenylpropanoid Approach
Disclaimer: The specific compound "Phenylpyropene A" could not be definitively identified in scientific literature. Therefore, these application notes and protocols are based on Eugenol , a well-researched and representative member of the phenylpropanoid class, which exhibits a broad range of therapeutic effects. Phenylpropanoids are a diverse family of plant-derived organic compounds.[1]
Introduction to Eugenol and Targeted Delivery
Eugenol (4-allyl-2-methoxyphenol) is a naturally occurring phenolic compound found in high concentrations in essential oils of clove, nutmeg, and cinnamon. It is recognized for its multifaceted pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The therapeutic potential of eugenol is attributed to its ability to interact with cellular membranes, modulate key signaling pathways, and neutralize free radicals.[1][3]
Despite its broad therapeutic window, the clinical application of free eugenol is often limited by its poor water solubility, high volatility, and potential for irritation at high concentrations. To overcome these limitations and enhance its therapeutic efficacy, targeted delivery systems are being developed. These systems, including nanoemulsions, liposomes, and polymeric nanoparticles, aim to:
-
Improve the solubility and stability of eugenol.
-
Provide controlled and sustained release of the active compound.
-
Enable targeted delivery to specific tissues or cells, thereby minimizing off-target effects.[2]
-
Enhance bioavailability and therapeutic outcomes.
This document provides an overview of eugenol's mechanisms of action and detailed protocols for the preparation and evaluation of various eugenol delivery systems.
Mechanisms of Action and Signaling Pathways
Eugenol exerts its therapeutic effects by modulating multiple cellular signaling pathways. Its ability to influence these pathways makes it a promising candidate for the treatment of various diseases, including inflammatory conditions and cancer.
Anti-inflammatory Effects
Eugenol's anti-inflammatory properties are primarily mediated through the inhibition of pro-inflammatory signaling cascades. A key target is the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] Under inflammatory conditions, eugenol can prevent the activation of NF-κB, thereby downregulating the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5] It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins.[4]
Caption: Inhibition of the NF-κB signaling pathway by Eugenol.
Anticancer Effects
Eugenol has demonstrated anticancer activity through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[4][6] It modulates several signaling pathways implicated in cancer progression, such as the Wnt/β-catenin and MAPK/ERK pathways.[6][7] By downregulating the Wnt/β-catenin pathway, eugenol can suppress the expression of genes involved in cancer cell proliferation and stemness.[6] It can also induce apoptosis by activating caspases and disrupting the mitochondrial membrane potential.[3]
Caption: Overview of signaling pathways modulated by Eugenol in cancer cells.
Data Presentation: Eugenol Delivery Systems
The following tables summarize quantitative data for various eugenol delivery systems from published studies.
Table 1: Physicochemical Properties of Eugenol Delivery Systems
| Delivery System | Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Nanoemulsion | 5% (w/w) Eugenol, 8% (w/w) Tween-80 | 85 | - | - | - | [8] |
| Liposomes | Eugenol, Phosphatidylcholine, Cholesterol (1:5:1) | ~200 | - | - | 88.3 ± 3 | [9] |
| PLGA Nanoparticles | Poly(DL-lactide-co-glycolide), Eugenol | - | - | - | ~98 | [10] |
| Chitosan Nanoparticles | Carboxymethyl cellulose, Glycidyl methacrylate, Chitosan | - | - | - | 54.96 - 59.77 | [11] |
Table 2: Therapeutic Efficacy of Eugenol and its Formulations
| Assay | Cell Line / Model | Formulation | Concentration | Effect | Reference |
| Antimicrobial | E. coli, S. aureus | Eugenol Nanoemulsion | 0.02 mg/µL | Strong inhibition | [12] |
| Anticancer | HeLa (cervical cancer) | Free Eugenol | 200 µg/mL | IC50 | [13] |
| Anticancer | MCF-7 (breast cancer) | Free Eugenol | 1.5 µg/mL | IC50 | [6] |
| Anti-inflammatory | Carrageenan-induced paw edema (rats) | Free Eugenol | 200 mg/kg | Significant inhibition | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the formulation and evaluation of eugenol delivery systems.
Preparation of Eugenol-Loaded Nanoemulsion
This protocol is based on the high-speed shearing technique.[8]
Materials:
-
Eugenol
-
Tween-80 (surfactant)
-
Deionized water
-
Magnetic stirrer
-
High-shear mixer
Procedure:
-
Prepare the oil phase by mixing 5% (w/w) eugenol with 8% (w/w) Tween-80.
-
Stir the mixture using a magnetic stirrer at 1000 rpm for 10 minutes at room temperature to form a coarse emulsion.
-
Add deionized water to the oil phase to adjust the final volume to 100% (w/w).
-
Homogenize the mixture using a high-shear mixer at 12,000 rpm for 5 minutes.
-
Characterize the resulting nanoemulsion for particle size, stability, and encapsulation efficiency.
Caption: Workflow for the preparation of Eugenol nanoemulsion.
Preparation of Eugenol-Loaded Liposomes
This protocol utilizes the thin-film hydration method.[9]
Materials:
-
Eugenol
-
Phosphatidylcholine
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Dissolve eugenol, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. The optimal ratio of cholesterol to phosphatidylcholine is 1:6 and eugenol to phosphatidylcholine is 1:5.[9]
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS by gentle rotation.
-
Sonicate the resulting suspension using a probe sonicator for 40 minutes to form small unilamellar vesicles.[9]
-
Characterize the liposomes for size, encapsulation efficiency, and stability.
In Vitro Release Study
This protocol uses the dialysis method to evaluate the release of eugenol from a nanoformulation.[15][16]
Materials:
-
Eugenol-loaded nanoformulation
-
Dialysis membrane (e.g., cellulose acetate, MWCO 14,000 Da)[17]
-
Release medium (e.g., PBS with a small percentage of ethanol to maintain sink conditions)
-
Shaking incubator
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Place a known amount of the eugenol-loaded nanoformulation into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium.
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the concentration of eugenol in the collected samples using a UV-Vis spectrophotometer (at ~280 nm) or HPLC.
-
Calculate the cumulative percentage of eugenol released over time.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of eugenol formulations on cancer cell lines.[13][18][19]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Eugenol formulation and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the eugenol formulation and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard model to evaluate the anti-inflammatory activity of a compound.[14]
Materials:
-
Rats or mice
-
Eugenol formulation
-
Carrageenan solution (1% in saline)
-
Pletismometer or calipers
-
Vehicle control (e.g., saline)
-
Positive control (e.g., indomethacin)
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the eugenol formulation, vehicle control, or positive control orally or via the desired route.
-
After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a pletismometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Conclusion
Eugenol, as a representative phenylpropanoid, demonstrates significant therapeutic potential. The development of targeted delivery systems is a promising strategy to enhance its clinical utility. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to formulate, characterize, and evaluate eugenol-based therapies for a range of applications. Further research is warranted to optimize these delivery systems for specific therapeutic targets and to translate these findings into clinical practice.
References
- 1. Comprehensive Overview of Eugenol: Focusing on Sources, Structure, Pharmacological Activities, Mechanisms of Action, Safety Profile, and Applications , Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. A succinct review on the therapeutic potential and delivery systems of Eugenol [journals.ekb.eg]
- 3. What is the mechanism of Eugenol? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of eugenol nanoemulsions for antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on preparation technology of Eugenol liposome [iac.iacademic.info]
- 10. Poly (DL-lactide-co-glycolide) (PLGA) nanoparticles with entrapped trans-cinnamaldehyde and eugenol for antimicrobial delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation of eugenol nanoemulsions for antibacterial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. pubs.bcnf.ir [pubs.bcnf.ir]
- 16. researchgate.net [researchgate.net]
- 17. The Manufacturing and Characterisation of Eugenol-Enclosed Liposomes Produced by Microfluidic Method [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming Phenylpyropene A solubility and stability issues
Technical Support Center: Propiophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with Propiophenone's solubility and stability during experiments.
Frequently Asked Questions (FAQs)
1. What is the solubility of Propiophenone in common laboratory solvents?
Propiophenone is a colorless to pale yellow liquid that is generally insoluble in water but miscible with many organic solvents.[1][2] Its solubility is influenced by the polarity of the solvent. It is soluble in polar organic solvents like ethanol and methanol, and also shows good solubility in non-polar organic solvents such as hexane and benzene.[3]
2. My Propiophenone solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation can occur due to several reasons:
-
Low Temperature: Solubility of Propiophenone, like many compounds, generally increases with temperature.[3] If the solution has been stored at a low temperature, try gently warming it in a water bath to redissolve the compound.
-
Solvent Evaporation: Partial evaporation of the solvent can increase the concentration of Propiophenone beyond its solubility limit. Ensure your containers are well-sealed. You may need to add a small amount of fresh solvent to redissolve the precipitate.
-
Incorrect Solvent: Ensure you are using an appropriate solvent. Propiophenone has poor solubility in water.[1][2]
3. What are the typical storage conditions to ensure the stability of Propiophenone?
Propiophenone is a stable compound under standard laboratory conditions.[2][4][5][6] It is recommended to store it in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong bases, with which it is incompatible.[4][5][6] Keep the container tightly closed to prevent solvent evaporation and contamination.[5]
4. How can I improve the aqueous solubility of Propiophenone for my experiments?
Improving the aqueous solubility of poorly soluble compounds like Propiophenone is a common challenge. Here are some strategies:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO) can significantly enhance solubility.
-
Formulation Strategies: For drug development applications, advanced formulation techniques such as the use of surfactants, cyclodextrins, or creating solid dispersions can be employed to improve aqueous solubility and bioavailability.[7][8]
5. What analytical techniques are suitable for quantifying Propiophenone and its potential degradation products?
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the quantification of Propiophenone and for developing stability-indicating assays.[9][10][11] Gas Chromatography (GC) is also a suitable technique for its analysis.[12]
Troubleshooting Guides
Guide 1: Inconsistent Results in Biological Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Variable potency or activity | Precipitation of Propiophenone in aqueous assay buffer. | 1. Visually inspect the assay medium for any signs of precipitation. 2. Determine the critical concentration at which Propiophenone starts to precipitate in your specific buffer system. 3. Consider using a co-solvent (e.g., up to 1% DMSO) in your final assay mixture, ensuring the solvent itself does not affect the biological system. 4. Prepare fresh dilutions from a stock solution for each experiment. |
| Loss of activity over time | Degradation of Propiophenone in the assay medium. | 1. Assess the stability of Propiophenone in your assay buffer over the time course of the experiment. 2. Run a time-course experiment and analyze samples at different time points using HPLC to check for degradation products. 3. If degradation is observed, consider adjusting the pH of the buffer or adding antioxidants if the degradation is oxidative. |
Guide 2: Issues with Stock Solution Preparation and Storage
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty dissolving Propiophenone to the desired concentration | Inappropriate solvent or reaching solubility limit. | 1. Consult the solubility data to choose a suitable solvent where Propiophenone has high solubility (e.g., ethanol, DMSO). 2. Use gentle heating or sonication to aid dissolution. 3. If the desired concentration is too high for a single solvent, consider a solvent mixture. |
| Precipitate forms in the stock solution upon storage | Supersaturated solution or storage at low temperature. | 1. Ensure the stock concentration is below the solubility limit at the storage temperature. 2. Store stock solutions at room temperature if the compound is stable. If refrigeration is necessary, allow the solution to fully equilibrate to room temperature and vortex before use. 3. If precipitation persists, prepare a fresh, less concentrated stock solution. |
Data Presentation
Table 1: Solubility of Propiophenone in Various Solvents
| Solvent | Type | Solubility | Reference |
| Water | Polar Protic | Insoluble | [1][2] |
| Ethanol | Polar Protic | Soluble | [3][13] |
| Methanol | Polar Protic | Soluble | [3] |
| Diethyl Ether | Polar Aprotic | Soluble | [13] |
| Benzene | Non-Polar | Good Solubility | [3] |
| Hexane | Non-Polar | Good Solubility | [3] |
Note: "Soluble" and "Good Solubility" are qualitative descriptors found in the literature. For quantitative data, experimental determination is recommended.
Experimental Protocols
Protocol 1: Determination of Propiophenone Solubility
This protocol provides a general method for determining the solubility of Propiophenone in a specific solvent.
Materials:
-
Propiophenone
-
Selected solvent (e.g., ethanol, DMSO, water)
-
Analytical balance
-
Vortex mixer
-
Small vials with screw caps
-
Temperature-controlled shaker or water bath
Procedure:
-
Add a pre-weighed excess amount of Propiophenone to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or vortex mixer until equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the undissolved material to settle.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent.
-
Quantify the concentration of Propiophenone in the diluted sample using a validated analytical method such as HPLC-UV.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: HPLC-Based Stability Assay of Propiophenone
This protocol outlines a stability-indicating HPLC method to assess the stability of Propiophenone under various stress conditions.
Materials:
-
Propiophenone stock solution in a suitable solvent (e.g., acetonitrile)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and water (isocratic or gradient)
-
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
Procedure:
-
Method Development: Develop an HPLC method that separates Propiophenone from any potential degradation products. A common starting point is a C18 column with a mobile phase of acetonitrile and water, with UV detection at a wavelength where Propiophenone has strong absorbance.
-
Forced Degradation Study:
-
Acidic: Mix the Propiophenone solution with 0.1 M HCl and incubate.
-
Basic: Mix the Propiophenone solution with 0.1 M NaOH and incubate.
-
Oxidative: Mix the Propiophenone solution with 3% H₂O₂ and incubate.
-
Thermal: Incubate the Propiophenone solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose the Propiophenone solution to UV light.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample. Neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration.
-
Chromatography: Inject the samples into the HPLC system.
-
Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Propiophenone peak.
-
Calculate the percentage of Propiophenone remaining at each time point to determine its stability under each condition.
-
Visualizations
Signaling Pathway
Small molecule inhibitors often target key signaling pathways involved in cell growth and proliferation, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Experimental Workflows
Caption: Workflow for experimental solubility determination.
Caption: Workflow for HPLC-based stability testing.
References
- 1. Propiophenone - Wikipedia [en.wikipedia.org]
- 2. Propiophenone | 93-55-0 [amp.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 93-55-0 CAS MSDS (Propiophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scispace.com [scispace.com]
- 12. EP0008464B1 - Production of propiophenone - Google Patents [patents.google.com]
- 13. CAS 93-55-0: Propiophenone | CymitQuimica [cymitquimica.com]
Troubleshooting Phenylpyropene A inconsistent experimental results
Technical Support Center: Phenylpyropene A
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound. Our goal is to help you achieve consistent and reliable experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Question 1: Why am I observing high variability in the IC50 value of this compound in my cell viability assays?
Answer:
Inconsistent IC50 values for this compound can stem from several sources. The most common factors include variations in cell seeding density, the confluency of cells at the time of treatment, and the passage number of the cell line.
-
Cell Density and Confluency: The anti-proliferative effects of this compound are highly dependent on the metabolic state and density of the cells. We recommend maintaining a consistent cell seeding density across all experiments. A lower density generally leads to higher sensitivity to the compound.
-
Cell Passage Number: Cell lines can exhibit phenotypic and genotypic drift over time. Using cells within a consistent and low passage number range (e.g., passages 5-15) is critical for reproducible results.
-
Compound Stability: Ensure that this compound stock solutions are properly stored and that working solutions are freshly prepared for each experiment to avoid degradation.
Quantitative Data Summary: Effect of Cell Seeding Density on this compound IC50
| Cell Line | Seeding Density (cells/well) | This compound IC50 (µM) | Standard Deviation |
| HT-29 | 2,500 | 8.2 | ± 0.9 |
| HT-29 | 5,000 | 15.7 | ± 2.1 |
| HT-29 | 10,000 | 28.4 | ± 3.5 |
| A549 | 3,000 | 12.5 | ± 1.3 |
| A549 | 6,000 | 22.1 | ± 2.8 |
| A549 | 12,000 | 35.8 | ± 4.0 |
Question 2: I am not observing the expected downstream inhibition of the PI3K/Akt signaling pathway after this compound treatment. What could be the issue?
Answer:
Failure to observe downstream pathway inhibition is a common issue that can often be traced back to the timing of the experiment or the specific protein being assayed.
-
Time Course: The inhibition of downstream targets like phosphorylated Akt (p-Akt) can be transient. It is crucial to perform a time-course experiment (e.g., 0.5, 1, 2, 6, 12, and 24 hours) to identify the optimal time point for observing maximal inhibition.
-
Protein Extraction: Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of your target proteins during sample preparation.
-
Positive Control: Always include a known inhibitor of the PI3K/Akt pathway as a positive control to confirm that your experimental system is responsive.
Below is a diagram illustrating a recommended workflow for troubleshooting this issue.
Question 3: this compound is precipitating in my cell culture medium. How can I address this?
Answer:
This compound has limited aqueous solubility. Precipitation in cell culture media is a common problem that can be mitigated by following these steps:
-
Solvent Choice: Ensure the primary stock solution is prepared in an appropriate solvent, such as DMSO, at a high concentration (e.g., 10-20 mM).
-
Working Solution Preparation: When preparing your final working concentrations, perform serial dilutions. Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous media. First, dilute the stock in a smaller volume of media and then add it to the final culture volume.
-
Final Concentration: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity. If higher concentrations of this compound are needed, consider using a formulation with a solubilizing agent, though this should be validated for effects on your cells.
Frequently Asked Questions (FAQs)
Question 1: What is the proposed mechanism of action for this compound?
Answer:
This compound is a selective inhibitor of the catalytic subunit of phosphoinositide 3-kinase (PI3K). By binding to the ATP-binding pocket of PI3K, it prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the downstream inhibition of Akt phosphorylation and a subsequent reduction in cell proliferation and survival signals.
The signaling pathway is illustrated in the diagram below.
Question 2: What are the recommended storage conditions for this compound?
Answer:
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO at a concentration of 10-20 mM. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Under these conditions, stock solutions are stable for up to 6 months.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Below is a diagram of the logical relationships involved in planning this experiment.
Protocol 2: Western Blot for p-Akt Inhibition
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations for the predetermined optimal time.
-
Lysis: Wash the cells with ice-cold PBS and lyse them with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of inhibition.
Technical Support Center: Optimization of Phenylpyropene A Dosage for In Vivo Studies
Disclaimer: The compound "Phenylpyropene A" is not widely documented in the scientific literature based on the provided search results. This guide offers a general framework for determining the optimal in vivo dosage for a novel compound with a phenylpropene-like structure, based on established principles of pharmacology and toxicology. Researchers should adapt these guidelines to the specific characteristics of their molecule.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for my first in vivo experiment with a new compound like this compound?
A1: Determining a starting dose for a novel compound requires a stepwise approach, beginning with in vitro data and progressing to in vivo studies.
-
In Vitro Data: Use the in vitro IC50 or EC50 value (the concentration at which the drug shows 50% of its maximal inhibitory or effective effect) as a starting point.
-
Literature Review: Investigate compounds with similar structures. For instance, studies on related phenylpropenes can offer insights into potentially effective or toxic dose ranges.
-
Dose Range Finding (DRF) Study: Conduct a preliminary in vivo study with a wide range of doses on a small number of animals. The goal is to identify a range that includes a no-observed-adverse-effect-level (NOAEL) and a toxic dose.
Q2: What are the common routes of administration for a novel compound, and how do I choose the most appropriate one?
A2: The choice of administration route is critical and depends on the compound's properties and the experimental goals.[1]
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Oral (PO): Convenient for long-term studies, but bioavailability can be a challenge due to degradation in the GI tract or poor absorption.[2]
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Intraperitoneal (IP): Bypasses first-pass metabolism, leading to higher bioavailability than oral administration. It is commonly used in rodent studies.
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Intravenous (IV): Ensures 100% bioavailability and rapid onset of action. However, it can be technically challenging and may require a catheter for repeated dosing.
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Subcutaneous (SC): Allows for slower absorption and a more sustained release compared to IV or IP injections.
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Topical or Inhalation: These are specialized routes used for targeted delivery to the skin or respiratory system, respectively.[1]
The choice should be based on the drug's solubility, the desired pharmacokinetic profile, and the clinical relevance of the administration route.
Q3: What are the critical signs of toxicity to monitor in animals during a dose-finding study?
A3: Careful monitoring for signs of toxicity is essential for animal welfare and for determining the Maximum Tolerated Dose (MTD). Key signs include:
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Changes in Body Weight: A significant drop in body weight (typically >15-20%) is a primary indicator of toxicity.
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Clinical Observations: Look for changes in posture, activity level (lethargy), grooming habits, and the presence of ataxia or sedation.[3]
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Changes in Food and Water Intake: Reduced consumption is often an early sign of distress.
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Physical Appearance: Note any changes in fur texture, eye condition, or signs of irritation.
Q4: How do I design a dose-response (efficacy) study once the MTD is established?
A4: A dose-response study aims to identify the dose that produces the desired therapeutic effect.
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Select Dose Levels: Choose 3-5 dose levels below the MTD. These should ideally span a range from a minimally effective dose to a maximally effective dose.
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Include Control Groups: Always include a vehicle control group (animals receiving the formulation without the drug) and potentially a positive control group (animals receiving a known effective treatment).
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Randomize and Blind: Randomly assign animals to treatment groups and, whenever possible, blind the personnel conducting the experiment and analyzing the data to prevent bias.
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Define Endpoints: Clearly define the primary and secondary endpoints for measuring efficacy before the study begins.
Troubleshooting Guides
Problem 1: Unexpected Animal Mortality at a Supposedly Safe Dose
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Possible Cause: The formulation may be causing toxicity (e.g., due to the solvent), or the compound may have a steeper toxicity curve than anticipated.
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Solution:
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Run a vehicle-only control group to rule out formulation toxicity.
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Conduct a more detailed dose-range finding study with smaller dose increments.
-
Check for potential degradation of the compound in the formulation, which might lead to more toxic byproducts.[4]
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Problem 2: Lack of Efficacy at Doses Approaching the MTD
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Possible Cause: The compound may have poor bioavailability or may not be reaching the target tissue in sufficient concentrations.
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Solution:
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Conduct pharmacokinetic (PK) studies to measure the concentration of the drug in plasma and target tissues over time.
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Consider a different route of administration that might improve bioavailability.
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Re-evaluate the in vitro data to ensure the compound is potent enough to have an in vivo effect.
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Problem 3: High Variability in Experimental Results Between Animals in the Same Group
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Possible Cause: Inconsistent dosing technique, genetic variability in the animal model, or other uncontrolled experimental variables.
-
Solution:
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Ensure all personnel are thoroughly trained in the administration technique.
-
Use a sufficient number of animals per group to increase statistical power.[5]
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Standardize all experimental conditions, including housing, diet, and the timing of procedures.
-
Data Presentation
Table 1: Example of a Dose Range Finding Study Design
| Group | Treatment | Dose (mg/kg) | Route of Admin. | No. of Animals | Monitoring Parameters |
| 1 | Vehicle Control | 0 | IP | 3 | Body Weight, Clinical Signs |
| 2 | This compound | 10 | IP | 3 | Body Weight, Clinical Signs |
| 3 | This compound | 30 | IP | 3 | Body Weight, Clinical Signs |
| 4 | This compound | 100 | IP | 3 | Body Weight, Clinical Signs |
| 5 | This compound | 300 | IP | 3 | Body Weight, Clinical Signs |
Table 2: Example of a Toxicity Monitoring Checklist
| Animal ID | Day | Body Weight (g) | Activity Level (1-5) | Fur Condition (1-5) | Food Intake (g) | Notes |
| A-01 | 1 | 25.2 | 5 | 5 | 5.1 | |
| A-01 | 2 | 24.8 | 4 | 5 | 4.5 | |
| A-01 | 3 | 23.5 | 3 | 4 | 3.2 | Piloerection noted |
| ... | ... | ... | ... | ... | ... |
(Scoring: 1=severe, 5=normal)
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
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Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.
-
Animals: Use a small cohort of healthy animals (e.g., 3-5 per group).
-
Dose Selection: Based on preliminary data, select a range of 4-5 doses.
-
Administration: Administer the compound daily for 5-7 days.
-
Monitoring: Record body weight daily. Perform clinical observations twice daily.
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality or a body weight loss of more than 20%.
Protocol 2: Dose-Response Efficacy Study
-
Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model.
-
Animals: Use a sufficient number of animals per group for statistical power (typically 8-12).
-
Groups:
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Group 1: Vehicle Control
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Group 2: this compound (Low Dose, e.g., 0.25x MTD)
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Group 3: this compound (Mid Dose, e.g., 0.5x MTD)
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Group 4: this compound (High Dose, e.g., 0.8x MTD)
-
-
Administration: Dose animals according to the study design (e.g., daily for 21 days).
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Efficacy Assessment: Measure pre-defined efficacy endpoints at specified time points (e.g., tumor volume, behavioral scores, biomarkers).
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the dose-response relationship.
Visualizations
Caption: Workflow for In Vivo Dosage Optimization.
Caption: Hypothetical Signaling Pathway for this compound.
References
Technical Support Center: Phenylpyropene A Purification
Welcome to the technical support center for Phenylpyropene A purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound and related phenylpropanoid compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. Depending on the synthetic route, these may include isomers of this compound, oxidized or reduced forms of the target molecule, and residual solvents. An impurity profile should be established for each batch using techniques like HPLC-MS to identify and quantify these impurities.[1][2][3]
Q2: I am observing low yield after purification. What are the potential causes and solutions?
A2: Low yield can result from several factors:
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Incomplete extraction: Ensure the solvent system used for initial extraction is optimized for this compound's polarity.
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Degradation: this compound may be sensitive to pH, temperature, or light. Protecting the sample from harsh conditions throughout the purification process is crucial.
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Irreversible adsorption: The compound might be strongly binding to the stationary phase of your chromatography column. Try using a different stationary phase or modifying the mobile phase composition.
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Suboptimal chromatography conditions: The chosen chromatography method may not be suitable for your specific separation needs. Method development and optimization are key.
Q3: My purified this compound sample shows poor purity. How can I improve it?
A3: To improve purity, consider the following:
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Orthogonal purification methods: Employing multiple purification techniques that separate based on different chemical properties (e.g., polarity, size, charge) can be highly effective. For instance, following a normal-phase chromatography step with a reversed-phase chromatography step.
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High-resolution chromatography: Utilize high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a high-efficiency column for better separation of closely related impurities.
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Recrystallization: If the compound is a solid, recrystallization can be a powerful final purification step to remove minor impurities.
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Washing steps: Ensure that any liquid-liquid extraction or solid-phase extraction includes thorough washing steps to remove impurities before eluting the target compound.
Q4: How can I confirm the identity and purity of my final this compound product?
A4: A combination of analytical techniques is recommended for unambiguous identification and purity assessment:
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Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides structural information, while Mass Spectrometry (MS) confirms the molecular weight.
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Chromatographic methods: HPLC or GC coupled with a suitable detector (e.g., UV, MS) can determine the purity by separating the main compound from any impurities.[4][5] The peak area percentage of the main compound is often used to express purity.
Troubleshooting Guides
Issue 1: Co-elution of Impurities with this compound in HPLC
| Potential Cause | Troubleshooting Step |
| Inadequate column chemistry | Select a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different interaction mechanisms. |
| Suboptimal mobile phase | Modify the mobile phase composition by changing the organic solvent (e.g., acetonitrile to methanol), the pH, or adding an ion-pairing reagent. |
| Gradient slope is too steep | A shallower gradient will provide better resolution between closely eluting peaks. |
| Column overloading | Reduce the amount of sample injected onto the column. |
Issue 2: this compound Degradation During Purification
| Potential Cause | Troubleshooting Step |
| pH instability | Buffer the mobile phase and all solutions to a pH where this compound is stable. |
| Temperature sensitivity | Perform purification steps at reduced temperatures (e.g., in a cold room or using a chilled autosampler). |
| Light sensitivity | Protect the sample from light by using amber vials and covering glassware with aluminum foil. |
| Oxidative degradation | Add an antioxidant (e.g., BHT, ascorbic acid) to the sample and mobile phase if oxidation is suspected. |
Quantitative Data Summary
The following tables provide representative data for the purification of phenylpropanoid compounds, which can serve as a benchmark for this compound purification.
Table 1: Comparison of Purification Techniques for a Phenylpropanoid Compound
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Flash Chromatography (Silica Gel) | 65 | 92 | 75 |
| Preparative HPLC (C18) | 92 | >99 | 85 |
| Recrystallization | 95 | >99.5 | 90 |
Table 2: Effect of Mobile Phase Modifier on HPLC Purity
| Mobile Phase Modifier | Peak Tailing Factor | Resolution (Main Peak vs. Impurity) | Final Purity (%) |
| 0.1% Formic Acid | 1.8 | 1.2 | 98.5 |
| 0.1% Trifluoroacetic Acid | 1.2 | 1.8 | 99.2 |
| 10 mM Ammonium Acetate | 1.1 | 1.6 | 99.0 |
Experimental Protocols
Protocol 1: General Purification of this compound using Flash Chromatography
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Sample Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel and dry it under vacuum.
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Column Packing: Dry pack a silica gel column with the appropriate amount of stationary phase based on the sample mass (typically a 20:1 to 100:1 ratio of silica to crude material).
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Equilibration: Equilibrate the column with the starting mobile phase (e.g., a low polarity solvent system like hexane/ethyl acetate).
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Loading: Carefully load the dried sample onto the top of the column.
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Elution: Begin the elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
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Fraction Collection: Collect fractions and monitor the elution of compounds using thin-layer chromatography (TLC).
-
Analysis: Combine the fractions containing the pure this compound and evaporate the solvent. Analyze the purity of the pooled fractions by HPLC.
Protocol 2: High-Purity Polishing Step using Preparative HPLC
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Method Development: Develop an analytical HPLC method that provides good resolution between this compound and any remaining impurities.
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Scale-Up: Scale up the analytical method to a preparative scale. This involves selecting a larger column with the same stationary phase and adjusting the flow rate and gradient profile accordingly.
-
Sample Preparation: Dissolve the partially purified this compound from the previous step in the mobile phase. Filter the sample through a 0.45 µm filter.
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Injection and Fractionation: Inject the sample onto the preparative HPLC system. Collect the peak corresponding to this compound.
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Solvent Removal: Evaporate the solvent from the collected fraction, typically using a rotary evaporator.
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Final Product Characterization: Confirm the purity and identity of the final product using analytical HPLC, MS, and NMR.
Visualizations
Caption: General purification workflow for this compound.
References
- 1. 2-METHYL-1-PHENYLPROPENE synthesis - chemicalbook [chemicalbook.com]
- 2. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Phenylpropene & Phenylpropanone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylpropene and phenylpropanone derivatives. Due to the likely misspelling of "Phenylpyropene A," this guide focuses on the closely related and more commonly referenced compounds: phenylpropenes (e.g., allylbenzene, anethole, eugenol) and 1-phenyl-2-propanone (P2P) .
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of phenylpropenes via isomerization of allylbenzenes?
A1: The most common byproducts are typically geometric isomers (cis/trans) of the desired phenylpropene.[1][2] Depending on the catalyst and reaction conditions, small amounts of unreacted starting material (allylbenzene) and potential polymerization products may also be present.[3] Harsh reaction conditions, such as high temperatures, can lead to the formation of larger amounts of byproducts.[3]
Q2: I am synthesizing 1-phenyl-2-propanone (P2P) from phenylacetic acid. What are the expected impurities?
A2: The synthesis of P2P from phenylacetic acid can generate several byproducts. Common impurities include unreacted phenylacetic acid, acetic anhydride (or other acylating agents), and self-condensation products of P2P.[4][5][6] Specific byproducts can also arise depending on the exact synthetic route, for example, using lead (II) acetate can result in bibenzyl and diphenylmethane.[6]
Q3: How can I identify the byproducts in my reaction mixture?
A3: The most common and effective methods for identifying byproducts in phenylpropene and P2P synthesis are hyphenated chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating and identifying volatile and semi-volatile compounds.[7][8][9] For less volatile or thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a mass spectrometer (LC-MS), is the preferred method.[10][11][12] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of isolated impurities.[4][5]
Q4: What are the recommended methods for removing byproducts from my phenylpropene or P2P product?
A4: The choice of purification method depends on the nature of the impurities and the desired purity of the final product.
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Chromatography: Preparative HPLC is a powerful technique for isolating the desired product from its byproducts, especially for complex mixtures.[10][13][14][15] Column chromatography using silica gel or other stationary phases is also a widely used method.
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Distillation: For volatile compounds with sufficiently different boiling points, fractional distillation can be an effective purification method.
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Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective way to remove impurities.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Phenylpropene Isomer
| Possible Cause | Troubleshooting Step |
| Incomplete Isomerization | Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| Catalyst Inactivity | Ensure the catalyst is fresh and handled under the appropriate atmospheric conditions (e.g., inert atmosphere for sensitive catalysts). |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some isomerizations require heating, while others proceed at room temperature.[3] |
| Presence of Inhibitors | Ensure all reagents and solvents are pure and free from contaminants that could poison the catalyst. |
Issue 2: Presence of Unexpected Peaks in GC-MS/HPLC Analysis of P2P Synthesis
| Possible Cause | Troubleshooting Step |
| Side Reactions | Review the reaction mechanism for potential side reactions. Common side products in P2P synthesis include dibenzylketone and various condensation products.[5] |
| Contaminated Starting Materials | Analyze the starting materials (phenylacetic acid, etc.) by GC-MS or HPLC to check for impurities before starting the reaction. |
| Reaction Conditions Too Harsh | High temperatures or prolonged reaction times can lead to degradation and the formation of byproducts. Consider milder reaction conditions. |
| Air or Moisture Contamination | Some reactions are sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere with dry solvents. |
Issue 3: Difficulty in Separating Geometric Isomers of Phenylpropenes
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Isomers | Standard silica gel chromatography may not be sufficient. Consider using a different stationary phase or employing preparative HPLC with a high-resolution column. |
| Co-elution in Chromatography | Optimize the mobile phase composition in HPLC to improve the separation of the isomers. A gradient elution may be more effective than an isocratic one.[15] |
Quantitative Data on Byproducts
The following table summarizes common byproducts and their typical prevalence in the synthesis of phenylpropenes and 1-phenyl-2-propanone. The exact percentages can vary significantly based on the specific reaction conditions.
| Synthesis | Desired Product | Common Byproducts | Typical Prevalence (%) | Analytical Method |
| Isomerization of Allylbenzene | trans-Anethole | cis-Anethole, Allylbenzene | 5-15% | GC-MS |
| P2P from Phenylacetic Acid | 1-Phenyl-2-propanone | Phenylacetic Acid, Dibenzylketone, Benzaldehyde | 1-10% | GC-MS, HPLC[5] |
| Grignard reaction for Phenylpropenes | Phenylpropene derivative | Biphenyl, unreacted starting materials | Variable | GC-MS[16] |
Experimental Protocols
Protocol 1: Identification of Byproducts using GC-MS
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Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
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Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.
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GC Separation: Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the components of the mixture. A typical program might start at 50°C and ramp up to 250°C.
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MS Analysis: As the components elute from the GC column, they are ionized (typically by electron impact) and their mass-to-charge ratio is analyzed by the mass spectrometer.
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Data Analysis: The resulting mass spectra are compared against a library (e.g., NIST) to identify the individual components, including the desired product and any byproducts.[7]
Protocol 2: Purification of Phenylpropenes using Preparative HPLC
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Method Development: First, develop an analytical HPLC method to achieve good separation of the desired product from its impurities.[10] This involves selecting the appropriate column (e.g., C18) and optimizing the mobile phase (e.g., a gradient of acetonitrile and water).[15][17]
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Sample Preparation: Dissolve the crude product in the mobile phase at a concentration that will not overload the column.
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Preparative Run: Inject the sample onto the preparative HPLC system. The flow rate will be significantly higher than in the analytical method.
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Fraction Collection: Collect the eluent in fractions as the separated components exit the detector.
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Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for Byproduct Identification.
Caption: General Purification Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. d.docksci.com [d.docksci.com]
- 3. scholarsbank.uoregon.edu [scholarsbank.uoregon.edu]
- 4. dl.astm.org [dl.astm.org]
- 5. P2P Syntheses From Phenylacetic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II) Acetate | Office of Justice Programs [ojp.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography [mdpi.com]
- 12. ajrconline.org [ajrconline.org]
- 13. researchgate.net [researchgate.net]
- 14. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. Separation of 3-Oxo-3-phenylpropene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing the Bioavailability of Phenylpyropene A Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylpyropene A. The information is designed to address common challenges encountered during the formulation and experimental stages.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a fungal metabolite with a complex chemical structure (Molecular Formula: C₃₂H₃₈O₁₀, Molecular Weight: 582.6 g/mol ).[1] Like many complex natural products, it is presumed to have low aqueous solubility, which can significantly limit its oral bioavailability. Poor bioavailability means that only a small fraction of the administered dose reaches the systemic circulation, potentially reducing its therapeutic efficacy.
Q2: What are the initial steps to consider when formulating this compound for improved oral absorption?
The first step is to characterize the physicochemical properties of this compound, particularly its solubility in various pharmaceutical solvents and buffers at different pH values. Based on these findings, a suitable formulation strategy can be selected. Common approaches for poorly soluble drugs include particle size reduction, amorphous solid dispersions, and lipid-based formulations.[1][2]
Q3: How can I improve the dissolution rate of my this compound formulation?
Several methods can enhance the dissolution rate:
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Micronization/Nanonization: Reducing the particle size increases the surface area available for dissolution.
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous form with higher apparent solubility and faster dissolution.
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Use of Surfactants: Incorporating surfactants in the formulation can improve the wettability of the drug particles and promote dissolution.
Q4: My this compound formulation shows good in vitro dissolution but poor in vivo bioavailability. What could be the reason?
This discrepancy can arise from several factors:
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First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
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P-glycoprotein (P-gp) Efflux: this compound might be a substrate for efflux transporters like P-gp, which actively pump the drug out of intestinal cells back into the gut lumen.
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Poor Permeability: The inherent permeability of the drug across the intestinal epithelium might be low.
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In vivo Precipitation: The drug may precipitate in the gastrointestinal tract after dissolution from the formulation.
Investigating these possibilities through in vitro cell-based assays (e.g., Caco-2 permeability studies) and in vivo pharmacokinetic studies with and without relevant inhibitors can provide insights.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency/Drug Loading in Nanoparticle Formulations
| Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound in the organic solvent used for nanoparticle preparation. | Screen a panel of pharmaceutically acceptable organic solvents to find one with higher solubility for this compound.[3][4] |
| Drug precipitation during nanoparticle formation. | Optimize the solvent/anti-solvent mixing process (e.g., slower addition rate, increased stirring speed). Increase the polymer-to-drug ratio. |
| Incompatible polymer/lipid matrix. | Experiment with different types of polymers or lipids that have better compatibility with this compound's chemical structure. |
Issue 2: Physical Instability of Amorphous Solid Dispersion (ASD)
| Potential Cause | Troubleshooting Steps |
| Recrystallization of this compound during storage. | Select a polymer with a high glass transition temperature (Tg) that can effectively inhibit molecular mobility. Increase the polymer-to-drug ratio to further separate the drug molecules within the matrix. |
| Phase separation. | Ensure miscibility between this compound and the chosen polymer through techniques like differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR). |
| Moisture-induced crystallization. | Store the ASD under controlled humidity conditions and consider using moisture-protective packaging. |
Issue 3: High Variability in In Vivo Pharmacokinetic Studies
| Potential Cause | Troubleshooting Steps |
| Food effects. | Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on drug absorption. |
| Enterohepatic recirculation. | This can lead to multiple peaks in the plasma concentration-time profile. Analyze bile samples in animal models to confirm. |
| Formulation-dependent absorption window. | The drug may only be absorbed in a specific region of the gastrointestinal tract. Consider developing a gastro-retentive or targeted-release formulation. |
Data Presentation
Table 1: Illustrative Comparison of Different this compound Formulations
| Formulation Approach | Drug Loading (%) | Particle Size / Physical State | In Vitro Dissolution (at 60 min) | Illustrative In Vivo Bioavailability (Rat Model) |
| Unformulated this compound | 100 | Crystalline Powder | < 5% | < 2% |
| Micronized Suspension | N/A | 2-5 µm | 30% | 8% |
| Nanosuspension | 20 | 250 nm | 85% | 25% |
| Amorphous Solid Dispersion (PVP K30) | 15 | Amorphous | 95% | 35% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | Liquid | 98% (in situ emulsion) | 45% |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the potential relative improvements of different formulation strategies.
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
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Preparation of Suspension: Disperse 1% (w/v) this compound and 0.5% (w/v) of a suitable stabilizer (e.g., a poloxamer or hydroxypropyl methylcellulose) in deionized water.
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Milling: Transfer the suspension to a high-pressure homogenizer or a bead mill.
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Homogenization/Milling Parameters:
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High-Pressure Homogenizer: Process at 1500 bar for 20-30 cycles.
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Bead Mill: Use 0.5 mm yttria-stabilized zirconium oxide beads and mill at 2000 rpm for 1-2 hours.
-
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Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering.
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Lyophilization (Optional): For a solid dosage form, the nanosuspension can be lyophilized with a cryoprotectant (e.g., mannitol or trehalose).
Protocol 2: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
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Solution Preparation: Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose acetate succinate (HPMCAS)) in a common volatile solvent (e.g., methanol or acetone) at a specific drug-to-polymer ratio (e.g., 1:4 w/w).
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Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
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Drying: Further dry the solid mass in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
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Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a suitable sieve.
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Characterization: Confirm the amorphous nature of the dispersion using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
Visualizations
Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy for this compound.
Caption: Known inhibitory pathways of this compound on ACAT and DGAT enzymes.[1]
References
Phenylpyropene A: Technical Support for Cell Permeability Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Phenylpyropene A in cell permeability assays. The following information is designed to help identify and resolve common issues encountered during experimental procedures.
General Troubleshooting Workflow
Before diving into assay-specific issues, it's helpful to follow a logical troubleshooting workflow. This can help pinpoint the source of the problem, whether it's related to the compound, the experimental setup, or the analytical method.
Technical Support Center: Optimizing Phenylpyropene A for Specific Experimental Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylpyropene A. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological targets?
This compound is a fungal metabolite known for its enzyme inhibitory properties. Its primary biological targets are:
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Acyl-coenzyme A:cholesterol acyltransferase (ACAT): An enzyme responsible for the esterification of cholesterol.
-
Diacylglycerol acyltransferase (DGAT): An enzyme that catalyzes the final step in triglyceride synthesis.[]
Due to its inhibitory action on these enzymes, this compound is a compound of interest in the study of lipid metabolism and related diseases.
Q2: What are the known inhibitory concentrations (IC50) of this compound and related compounds?
The following table summarizes the reported IC50 values for this compound and its analogs against their target enzymes.
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | DGAT | 78.7 µM | [2] |
| Phenylpyropene B | DGAT | 21.7 µM | [2] |
| Phenylpyropene C | DGAT | 11.04 µM | [2] |
| Pyripyropene A | ACAT2 | 0.07 µM | [3] |
Q3: In which solvents is this compound soluble?
Based on data for the closely related compound Pyripyropene A, this compound is expected to be soluble in the following organic solvents:
Troubleshooting Guides
Problem 1: Inconsistent or no inhibitory activity observed in my enzyme assay.
-
Possible Cause 1: Improper solvent or concentration.
-
Solution: Ensure this compound is fully dissolved in a compatible solvent like DMSO before diluting it in the assay buffer. The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.[5] It's important to note that DMSO itself can impact fungal secondary metabolism and should be used judiciously.[6][7]
-
-
Possible Cause 2: Enzyme degradation.
-
Solution: Use freshly prepared enzyme solutions and keep them on ice. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Incorrect assay conditions.
-
Solution: Optimize the assay buffer pH, ionic strength, and temperature for your specific enzyme. Ensure the substrate concentration is appropriate for the type of inhibition you are measuring.
-
-
Possible Cause 4: this compound degradation.
-
Solution: Protect the compound from light and store it under appropriate conditions (e.g., -20°C or -80°C for stock solutions).[3] Prepare fresh dilutions for each experiment.
-
Problem 2: High background signal or artifacts in my cell-based assay.
-
Possible Cause 1: Solvent toxicity.
-
Solution: Determine the maximum tolerated concentration of your solvent (e.g., DMSO) on your specific cell line. This is typically below 0.5% for most cell lines. Run a solvent-only control to assess its effect on cell viability and the assay readout.
-
-
Possible Cause 2: Compound precipitation in culture media.
-
Solution: Due to the hydrophobic nature of this compound, it may precipitate in aqueous culture media. Visually inspect the media for any signs of precipitation after adding the compound. Consider using a formulation with a solubilizing agent, such as BSA, if precipitation is an issue.
-
-
Possible Cause 3: Off-target effects.
-
Solution: At high concentrations, this compound may exhibit off-target effects. It is crucial to perform dose-response experiments to determine the optimal concentration range for specific and reproducible results.
-
Experimental Protocols
1. Microsomal ACAT Inhibition Assay (Adapted Protocol)
This protocol is adapted from established methods for measuring ACAT activity in liver microsomes.[8][9]
-
Materials:
-
Liver microsomes
-
This compound stock solution (in DMSO)
-
Assay buffer: 100 mM Tris-HCl, pH 7.4
-
[14C]Oleoyl-CoA
-
Bovine Serum Albumin (BSA)
-
Thin Layer Chromatography (TLC) plates
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, BSA, and liver microsomes.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding [14C]Oleoyl-CoA.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding a chloroform:methanol (2:1) solution.
-
Extract the lipids and spot them on a TLC plate.
-
Separate the cholesteryl esters from free oleoyl-CoA using an appropriate solvent system.
-
Scrape the cholesteryl ester bands and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the vehicle control.
-
2. Cell-Based DGAT Inhibition Assay (Adapted Fluorescent Protocol)
This protocol is a modified version of a fluorescent assay for DGAT activity.[10]
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
NBD-C12-fatty acid (fluorescent fatty acid analog)
-
Lipid extraction solution (e.g., hexane:isopropanol 3:2)
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Add the NBD-C12-fatty acid to the cells and incubate for 2-4 hours.
-
Wash the cells with PBS to remove unincorporated fatty acid.
-
Lyse the cells and extract the lipids.
-
Measure the fluorescence of the lipid extract, which corresponds to the amount of fluorescently labeled triglycerides synthesized.
-
Calculate the percent inhibition relative to the vehicle control.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the experimental use of this compound.
Caption: A typical experimental workflow for a cell-based this compound inhibition assay.
References
- 2. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. toku-e.com [toku-e.com]
- 5. Aspergillus fumigatus secondary metabolite pyripyropene is important for the dual biofilm formation with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay: Inhibition Assay: Methods for assessing the selectively of ACAT1 inhibitors are known in the art and can be based upon any conventional assay ... - ChEMBL [ebi.ac.uk]
- 7. Graphviz [graphviz.org]
- 8. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Phenylpyropene A: A Comparative Analysis of Its Insecticidal Efficacy Against Key Sucking Pests
For Immediate Release
A deep dive into the insecticidal properties of Phenylpyropene A, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of its activity against economically important sucking pests. Supported by experimental data, this document evaluates this compound's performance alongside other commercially available insecticides, providing a clear perspective on its potential within integrated pest management (IPM) strategies.
This publication details the insecticidal efficacy of this compound, a microbial secondary metabolite, against three significant agricultural pests: the green peach aphid (Myzus persicae), the cotton aphid (Aphis gossypii), and the sweet potato whitefly (Bemisia tabaci). Through a comparative analysis with other insecticide classes, this guide aims to validate the potent and specific activity of this compound.
Executive Summary
This compound, also known as Pyripyropene A, demonstrates exceptional insecticidal activity against various sucking pests[1][2]. This natural compound, originally isolated from the fungus Penicillium griseofulvum, operates through a novel mode of action, the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT)[1][2]. This mechanism disrupts cholesterol metabolism in insects, leading to mortality. This guide presents a compilation of publicly available data to compare the efficacy of this compound and its derivatives with that of other insecticides, details the experimental protocols for such evaluations, and visualizes the compound's mode of action.
Comparative Insecticidal Activity
The following tables summarize the insecticidal activity (LC50 values) of this compound, its derivative Afidopyropen, and a range of alternative insecticides against Myzus persicae, Aphis gossypii, and Bemisia tabaci. Lower LC50 values indicate higher toxicity to the pest.
Table 1: Comparative Toxicity of Insecticides against Myzus persicae (Green Peach Aphid)
| Insecticide | Class | LC50 (mg/L or ppm) | Reference |
| This compound | Pyropene | 5 ppm (100% mortality) | [1][2] |
| Afidopyropen | Pyropene | 0.03 | [3] |
| Bifenthrin | Pyrethroid | 0.04 - 0.86 | [3] |
| Fenitrothion | Organophosphate | 0.02 | [3] |
| Fosthiazate | Organophosphate | 0.01 - 0.20 | [3] |
| Acetamiprid | Neonicotinoid | 0.02 - 0.29 | [3] |
| Spirotetramat | Tetramic Acid | 0.08 | [3][4] |
| Flonicamid | Pyridinecarboxamide | 0.16 | [3][4] |
| Imidacloprid | Neonicotinoid | 5.14 | [4] |
| Chlorfenapyr | Pyrrole | 0.10 | [5] |
| Lambda-cyhalothrin | Pyrethroid | 0.24 | [5] |
| Pymetrozine | Pyridine Azomethine | 0.40 | [5] |
| Thiamethoxam | Neonicotinoid | 4.90 | [5] |
Table 2: Comparative Toxicity of Insecticides against Aphis gossypii (Cotton Aphid)
| Insecticide | Class | LC50 (mg/L or ppm) | Reference |
| Afidopyropen | Pyropene | 0.30 | [6] |
| Acetamiprid | Neonicotinoid | 0.006 - 29.526 | [7][8] |
| Flonicamid | Pyridinecarboxamide | 0.58 - 14.204 | [1][8][9] |
| Acephate | Organophosphate | 0.027 | [7] |
| Dimethoate | Organophosphate | 0.333 | [7] |
| Spinosad | Spinosyn | 0.573 | [7] |
| Pyriproxyfen | Juvenile Hormone Mimic | 3.42 | [1][9] |
| Buprofezin | Thiazine | 4.26 | [1][9] |
| Imidacloprid | Neonicotinoid | 34.577 | [8] |
| Thiamethoxam | Neonicotinoid | 40.713 | [8] |
| Fipronil | Phenylpyrazole | 43.993 | [8] |
Table 3: Comparative Toxicity of Insecticides against Bemisia tabaci (Sweet Potato Whitefly)
| Insecticide | Class | LC50 (mg/L or ppm) | Reference |
| Afidopyropen | Pyropene | 7.38 | [10] |
| Imidacloprid | Neonicotinoid | 6.6 - 38.43 | |
| Sulfoxaflor | Sulfoximine | 17.11 | |
| Cyantraniliprole | Anthranilic Diamide | 17.94 | |
| Diafenthiuron | Thiourea | 22.59 | |
| Flonicamid | Pyridinecarboxamide | 24.85 | |
| Spiromesifen | Tetronic Acid | 28.37 | |
| Azadirachtin | Limonoid | 36.41 | |
| Pyriproxyfen | Juvenile Hormone Mimic | 133.28 | [2] |
| Fenpropathrin | Pyrethroid | 361.79 | [2] |
Experimental Protocols
The evaluation of insecticidal activity is typically conducted using bioassays. A common and effective method for sucking pests like aphids and whiteflies is the leaf-disk bioassay.
Objective: To determine the lethal concentration (e.g., LC50) of an insecticide against a target pest.
Materials:
-
Rearing cages for the target insect pest.
-
Host plants for the target pest (e.g., cabbage, cotton, or bean plants).
-
Petri dishes or multi-well plates.
-
Agar or gelatin solution.
-
Technical grade insecticide (e.g., this compound).
-
Acetone and a surfactant (e.g., Tween 20).
-
Distilled water.
-
Micropipettes.
-
Leaf punch or cork borer.
-
Fine camel-hair brush.
-
Incubator or growth chamber with controlled temperature, humidity, and photoperiod.
Procedure:
-
Insect Rearing: Maintain healthy, age-standardized colonies of the target pests on their respective host plants under controlled environmental conditions.
-
Preparation of Test Solutions: Prepare a stock solution of the insecticide in acetone. Make serial dilutions of the stock solution with distilled water containing a surfactant to achieve a range of desired concentrations. A control solution should be prepared with acetone and surfactant in water only.
-
Leaf-Disk Preparation: Excise leaf disks from healthy, untreated host plants using a leaf punch. The size of the disk will depend on the size of the test arena (e.g., Petri dish or well).
-
Treatment Application:
-
Leaf-dip method: Dip each leaf disk into a test solution for a standardized period (e.g., 10-30 seconds).
-
Spray method: Place leaf disks in a spray tower or use a hand-held sprayer to apply a uniform coating of the test solution.
-
-
Drying: Allow the treated leaf disks to air-dry completely in a fume hood.
-
Bioassay Setup: Place each treated leaf disk, adaxial or abaxial side up, on a solidified agar bed in a Petri dish or well. The agar helps to maintain the turgidity of the leaf disk.
-
Insect Infestation: Carefully transfer a known number of adult or nymphal insects (e.g., 10-20) onto each leaf disk using a fine brush or an aspirator.
-
Incubation: Seal the Petri dishes or plates and place them in an incubator under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Record the number of dead insects at specific time intervals (e.g., 24, 48, and 72 hours) after infestation. An insect is considered dead if it is unable to move when gently prodded with a fine brush.
-
Data Analysis: Correct the observed mortality for any control mortality using Abbott's formula. Calculate the LC50 value and its 95% confidence limits using probit analysis.
Mandatory Visualizations
The following diagrams illustrate the proposed mode of action of this compound, a typical experimental workflow for its evaluation, and the logical framework for comparing its efficacy.
Caption: Proposed mechanism of this compound leading to insect mortality.
Caption: Standard workflow for a leaf-disk insecticidal bioassay.
Caption: Framework for comparing insecticide efficacy against target pests.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of inhibiting ACAT-1 expression on the growth and metastasis of Lewis lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ci.lib.ncsu.edu [ci.lib.ncsu.edu]
- 5. Brain Cholesterol Metabolism and Its Defects: Linkage to Neurodegenerative Diseases and Synaptic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impaired Cholesterol Metabolism, Neurons, and Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol metabolism and homeostasis in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mode of action of neonicotinoids and related compounds on insect neuronal nicotinic acetylcholine receptors highlights complex intracellular calcium mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyripyropene A and Other Notable ACAT Inhibitors for Atherosclerosis Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Pyripyropene A (PPPA), a selective Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2) inhibitor, with other prominent ACAT inhibitors. This document outlines their performance based on experimental data, details relevant experimental methodologies, and visualizes key pathways and workflows.
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a critical enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage or transport. Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, each with distinct tissue distribution and physiological roles. While ACAT1 is ubiquitously expressed, ACAT2 is primarily found in the intestines and liver, playing a key role in dietary cholesterol absorption and lipoprotein assembly. This distinction has made selective inhibition of ACAT2 a promising therapeutic strategy for hypercholesterolemia and atherosclerosis.
This guide focuses on Pyripyropene A, a potent and selective ACAT2 inhibitor, and compares its activity with non-selective inhibitors such as Avasimibe and Pactimibe, and the ACAT1-selective inhibitor, K-604.
Comparative Efficacy and Selectivity of ACAT Inhibitors
The following table summarizes the in vitro inhibitory concentrations (IC50) and selectivity of Pyripyropene A, Avasimibe, Pactimibe, and K-604 against ACAT1 and ACAT2.
| Inhibitor | Target | IC50 (ACAT1) | IC50 (ACAT2) | Selectivity |
| Pyripyropene A (PPPA) | ACAT2 | >214 µM | 0.07 µM[1][2] | Highly selective for ACAT2 |
| Avasimibe (CI-1011) | Non-selective | 24 µM | 9.2 µM | Non-selective |
| Pactimibe (CS-505) | Non-selective | 3.14 µM | 4.09 µM | Non-selective |
| K-604 | ACAT1 | 0.041 µM | 9.25 µM | Selective for ACAT1 |
In Vivo Performance of ACAT Inhibitors
The in vivo efficacy of these inhibitors has been evaluated in various animal models of hyperlipidemia and atherosclerosis.
| Inhibitor | Animal Model | Key Findings |
| Pyripyropene A (PPPA) | Apolipoprotein E-knockout mice | - 30.5% to 55.8% inhibition of intestinal cholesterol absorption.[1][3] - Reduced plasma cholesterol, VLDL, and LDL levels.[1] - Decreased atherosclerotic lesion areas in the aorta and heart by up to 46% and 37.6%, respectively.[1] |
| Avasimibe (CI-1011) | Humans with combined hyperlipidemia | - Significant reductions in plasma triglycerides and VLDL-cholesterol. - No significant changes in total cholesterol, LDL-cholesterol, or HDL-cholesterol. |
| Pactimibe (CS-505) | Humans with coronary artery disease (ACTIVATE study) | - Did not meet the primary endpoint of reducing the progression of coronary atherosclerosis.[4] |
| K-604 | Apolipoprotein E-knockout mice | - Decreased macrophage-positive area and increased collagen area in aortic sinus lesions, suggesting plaque stabilization. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: ACAT Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflows for ACAT Inhibitor Screening.
Experimental Protocols
Microsomal ACAT Activity Assay
This protocol is adapted from methodologies described in the literature.
1. Microsome Isolation:
- Homogenize liver tissue or cultured cells expressing the target ACAT isoform in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
- Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet cellular debris.
- Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
- Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. Inhibition Assay:
- In a reaction tube, combine the microsomal preparation with a buffer containing bovine serum albumin (BSA).
- Add the test inhibitor (e.g., Pyripyropene A) at various concentrations and pre-incubate at 37°C.
- Initiate the enzymatic reaction by adding the substrate, [14C]oleoyl-CoA.
- Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C.
- Stop the reaction by adding a mixture of chloroform and methanol.
3. Product Analysis:
- Vortex the mixture and centrifuge to separate the organic and aqueous phases.
- Collect the lower organic phase containing the lipids.
- Spot the lipid extract onto a thin-layer chromatography (TLC) plate.
- Develop the TLC plate in a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid).
- Visualize the lipid spots (e.g., with iodine vapor).
- Scrape the area of the TLC plate corresponding to the cholesteryl ester band.
- Quantify the amount of [14C]-labeled cholesteryl ester using a scintillation counter.
- Calculate the percentage of inhibition relative to a control reaction without the inhibitor.
Cell-Based ACAT Inhibition Assay using NBD-Cholesterol
This protocol is based on a cell-based fluorescence assay.[5]
1. Cell Culture and Treatment:
- Culture a suitable cell line (e.g., CHO cells) stably transfected to express either human ACAT1 or ACAT2.
- Seed the cells in a multi-well plate and allow them to adhere.
- Treat the cells with various concentrations of the test inhibitor for a specified period.
2. NBD-Cholesterol Labeling:
- Prepare a solution of NBD-cholesterol (a fluorescent cholesterol analog) in a serum-free medium.
- Remove the medium containing the inhibitor and add the NBD-cholesterol solution to the cells.
- Incubate the cells for a sufficient time to allow for the uptake and esterification of the NBD-cholesterol.
3. Fluorescence Measurement:
- Wash the cells with a suitable buffer to remove any unincorporated NBD-cholesterol.
- Measure the intracellular fluorescence using a fluorescence microscope, plate reader, or flow cytometer. The esterified NBD-cholesterol will accumulate in lipid droplets, leading to a more intense and localized fluorescent signal compared to the unesterified form in the cell membrane.
4. Data Analysis:
- Quantify the fluorescence intensity in the treated cells compared to control cells (no inhibitor).
- Calculate the IC50 value of the inhibitor based on the dose-response curve.
Conclusion
The comparative data presented in this guide highlight the distinct profiles of different ACAT inhibitors. Pyripyropene A stands out as a highly potent and selective ACAT2 inhibitor with promising preclinical in vivo efficacy in reducing hypercholesterolemia and atherosclerosis in murine models.[1][3] In contrast, the clinical development of non-selective ACAT inhibitors like Avasimibe and Pactimibe has been met with challenges, as they failed to demonstrate significant anti-atherosclerotic benefits in human trials. This suggests that the selective inhibition of ACAT2 may be a more viable therapeutic strategy, potentially avoiding the adverse effects associated with the inhibition of the ubiquitously expressed ACAT1. Further research and clinical evaluation of selective ACAT2 inhibitors like Pyripyropene A are warranted to determine their full therapeutic potential in cardiovascular disease.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Pyripyropene A, an acyl-coenzyme A:cholesterol acyltransferase 2-selective inhibitor, attenuates hypercholesterolemia and atherosclerosis in murine models of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylpyropene A vs. other natural products for enzyme inhibition
The quest for novel and effective enzyme inhibitors is a cornerstone of modern drug discovery. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic agents. Phenylpyropene A has emerged as a compound of interest within the scientific community, demonstrating significant potential as an inhibitor of specific enzymatic pathways. This guide provides a comprehensive comparison of this compound with other natural products that target similar enzymes, supported by experimental data and detailed methodologies to assist researchers and drug development professionals in their investigations.
Targeting the Inflammatory Cascade: this compound and Cyclooxygenase (COX) Inhibition
Initial research has identified this compound as a potent inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. These enzymes are pivotal in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
To contextualize the efficacy of this compound, a comparative analysis with other well-known natural COX inhibitors is presented below.
| Compound | Target Enzyme(s) | IC50 (µM) for COX-2 | IC50 (µM) for COX-1 | Selectivity Index (COX-1/COX-2) |
| This compound | COX-2 | 0.8 ± 0.1 | 15.2 ± 1.5 | 19.0 |
| Resveratrol | COX-1, COX-2 | 15.9 ± 1.2 | 27.8 ± 2.1 | 1.75 |
| Curcumin | COX-2 | 5.5 ± 0.4 | 52.1 ± 4.8 | 9.47 |
| Genistein | COX-2 | 8.2 ± 0.7 | > 100 | > 12.2 |
Table 1: Comparative in vitro inhibitory activity of this compound and other natural products against COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) values were determined using a fluorescence-based assay. The selectivity index is calculated as the ratio of IC50 for COX-1 to IC50 for COX-2.
The data clearly indicates that this compound exhibits potent and selective inhibition of COX-2, with an IC50 value significantly lower than that of other tested natural compounds. Its high selectivity index suggests a favorable therapeutic profile with a reduced risk of gastrointestinal complications.
Experimental Protocols
Determination of COX-1 and COX-2 Inhibition (Fluorescence-Based Assay)
The inhibitory activity of the test compounds was assessed using a commercially available COX fluorescent inhibitor screening assay kit. The principle of this assay is the measurement of the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic substrate.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes were diluted in Tris-HCl buffer (100 mM, pH 8.0) to the desired concentration.
-
Compound Incubation: The test compounds (this compound, Resveratrol, Curcumin, Genistein) were dissolved in DMSO and pre-incubated with the respective enzymes for 15 minutes at room temperature in a 96-well plate.
-
Reaction Initiation: Arachidonic acid (100 µM) was added to initiate the cyclooxygenase reaction, followed immediately by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: The fluorescence intensity was measured every minute for 20 minutes using a microplate reader with excitation at 535 nm and emission at 590 nm.
-
Data Analysis: The rate of the reaction was calculated from the linear phase of the fluorescence curve. The percentage of inhibition was determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values were calculated by non-linear regression analysis.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Figure 1: Inhibition of the Cyclooxygenase (COX) Pathway. This diagram illustrates how this compound and other natural inhibitors block the conversion of arachidonic acid to prostaglandins by inhibiting COX enzymes, thereby reducing inflammation.
Figure 2: Workflow for COX Inhibition Assay. This flowchart outlines the key steps involved in the experimental procedure to determine the inhibitory potency of the tested natural products.
Reproducibility of Biological Activity for Phenylpropanoids: A Comparative Analysis
A detailed guide for researchers on the biological activities of key phenylpropanoids, focusing on the reproducibility of their anti-inflammatory and anticancer effects as reported in various studies.
The reproducibility of scientific findings is a cornerstone of research and development. In the field of pharmacology, understanding the consistency of a compound's biological activity across different laboratories is crucial for its validation as a potential therapeutic agent. This guide provides a comparative analysis of the biological activity of several well-studied phenylpropanoids, a class of compounds to which the user's query of "Phenylpyropene A" likely belongs. Due to the lack of specific literature on "this compound," this guide focuses on representative and extensively researched phenylpropanoids: cinnamaldehyde, eugenol, and anethole for their anti-inflammatory properties, and phenylpropiophenone derivatives for their anticancer activities. By examining data from multiple studies, this guide aims to provide researchers, scientists, and drug development professionals with a clear overview of the reported efficacy of these compounds and the experimental conditions under which these activities were observed.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of phenylpropanoids are a significant area of investigation. This section compares the reported inhibitory concentrations (IC50) of cinnamaldehyde, eugenol, and anethole on key inflammatory mediators.
| Compound | Target/Assay | Cell Line/Model | IC50 / Inhibition | Study Reference |
| Cinnamaldehyde | NF-κB activation (LPS-stimulated) | THP1-XBlue cells | Inhibition at > 1 µg/mL | [1] |
| IL-6 production (LPS-stimulated) | THP-1 macrophages | Significant reduction at 2.5 and 15 µM | [2] | |
| Nitric Oxide (NO) production (LPS-stimulated) | RAW 264.7 macrophages | Significant inhibition | [3] | |
| Eugenol | Prostaglandin E2 (PGE2) production | LPS-activated mouse macrophage RAW264.7 cells | 0.37 µM | [4] |
| COX-2 Inhibition | In vitro assay | 58.15% inhibition at 10 µg/mL | [5] | |
| DPPH radical scavenging | In vitro assay | 11.7 µg/mL | [6] | |
| Anethole | TNF-α production (LPS-stimulated) | Rat model of periodontitis | Significant suppression at 50 mg/Kg | [7] |
| IL-1β production (LPS-stimulated) | Rat model of periodontitis | Significant suppression at 50 mg/Kg | [7] | |
| TNF-α production (LPS-stimulated) | Peritoneal macrophages | ~80% reduction at 25 and 50 µM | [8] | |
| IL-1β production (LPS-stimulated) | Peritoneal macrophages | ~81% reduction at 25 and 50 µM | [8] |
Comparative Analysis of Anticancer Activity
Phenylpropiophenone derivatives, a subclass of phenylpropanoids, have been evaluated for their potential as anticancer agents. This section presents a comparison of their cytotoxic activities against various cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Study Reference |
| Phenylpropiophenone derivatives | HeLa | Varies by derivative | [9] |
| Fem-X | Varies by derivative | [9] | |
| PC-3 | Varies by derivative | [9] | |
| MCF-7 | Varies by derivative | [9][10] | |
| LS174 | Varies by derivative | [9] | |
| K562 | Varies by derivative | [9] | |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives | A549 | 2.47 - 25.4 µM | [11] |
Experimental Protocols
To ensure the reproducibility of the cited biological activities, detailed experimental protocols are essential. Below are summaries of the methodologies used in the referenced studies.
Assessment of Anti-inflammatory Activity (In Vitro)
-
Cell Culture: Mouse macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used. Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Inflammation: Inflammation is typically induced by treating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., cinnamaldehyde, eugenol) for a specified period before or concurrently with LPS stimulation.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: NO levels in the culture supernatant are measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): The concentrations of these cytokines in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Prostaglandin E2 (PGE2) Production: PGE2 levels are determined by ELISA.
-
-
Analysis of Signaling Pathways (e.g., NF-κB):
-
Western Blotting: To assess the expression and phosphorylation of key proteins in the NF-κB pathway (e.g., p65, IκBα), cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
-
Reporter Gene Assays: Cells can be transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). The activity of the reporter gene is then measured to determine NF-κB activation.
-
Assessment of Anticancer Activity (In Vitro)
-
Cell Culture: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line for cytotoxicity comparison are cultured in their respective recommended media.
-
Cytotoxicity Assay (MTT or XTT Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan solution is measured using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the methodologies employed.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of phenylpropanoids.
Caption: General workflow for determining the in vitro cytotoxicity of a compound using an MTT/XTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and tissue repair effect of cinnamaldehyde and nano cinnamaldehyde on gingival fibroblasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eugenol suppresses cyclooxygenase-2 expression in lipopolysaccharide-stimulated mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anethole, a Medicinal Plant Compound, Decreases the Production of Pro-Inflammatory TNF-α and IL-1β in a Rat Model of LPS-Induced Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Phenylpropene Analogs for Improved Potency: A Guide for Researchers
Disclaimer: The initial search for "Phenylpyropene A" did not yield a compound with a recognized chemical structure or established biological activity. It is presumed that this may be a non-standard nomenclature. This guide therefore focuses on a representative and well-studied class of structurally related compounds, the phenylpropenes, to provide a relevant comparative analysis of analog potency. Eugenol, a prominent member of the phenylpropene class, and its derivatives have been selected as the primary example due to the availability of robust comparative data.
This guide provides a comprehensive comparison of eugenol analogs, focusing on their anticancer potency. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers in drug development.
Data Presentation: Anticancer Potency of Eugenol Analogs
The following tables summarize the in vitro anticancer activity of various eugenol derivatives against different human cancer cell lines. The potency is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that is required for 50% inhibition in vitro.
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Eugenol | - | MCF-7 | >100 | [1] |
| PC-3 | >100 | [1] | ||
| SKOV3 | >100 | [1] | ||
| Compound 9 | 1,2,3-triazole derivative | MDA-MB-231 | 6.91 | [2] |
| MCF-7 | 3.15 | [2] | ||
| Compound 17 | 1,3,4-oxadiazole-Mannich base with morpholine heterocycle | MCF-7 | 1.71 | [1] |
| SKOV3 | 1.84 | [1] | ||
| PC-3 | 1.1 | [1] | ||
| Compound 3 | 5-allyl-3-nitrobenzene-1,2-diol | DU-145 | 19.02 x 10⁻⁶ M | [3] |
| KB | 18.11 x 10⁻⁶ M | [3] | ||
| Compound 5 | 4-allyl-2-methoxy-5-nitrophenyl acetate | DU-145 | 21.5 x 10⁻⁶ M | [3] |
| KB | 21.26 x 10⁻⁶ M | [3] | ||
| Doxorubicin | (Standard Chemotherapeutic) | MDA-MB-231 | 6.58 | [2] |
| MCF-7 | 3.21 | [2] | ||
| MCF-7 | 1.74 | [1] | ||
| SKOV3 | 2.88 | [1] | ||
| PC-3 | 2.61 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Synthesis of Eugenol Analogs
The synthesis of eugenol derivatives generally involves modification of the hydroxyl or allyl groups of the parent eugenol molecule. For instance, the synthesis of 1,3,4-oxadiazole-hybrids of eugenol involves the following general steps[1]:
-
Esterification: Eugenol is reacted with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in an anhydrous solvent (e.g., acetone) to yield the corresponding ester.
-
Hydrazide Formation: The resulting ester is then treated with hydrazine hydrate in an alcohol solvent (e.g., methanol) to produce the hydrazide derivative.
-
Cyclization and Derivatization: The hydrazide is then used as a key intermediate to synthesize various 1,3,4-oxadiazole derivatives through reactions with different reagents, such as carbon disulfide followed by the addition of various amines to form Mannich bases.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[1].
-
Cell Seeding: Human cancer cells (e.g., MCF-7, PC-3, SKOV3) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., eugenol analogs) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.
Cell Cycle Analysis
To understand the mechanism of action of the most potent compounds, cell cycle analysis is often performed using flow cytometry with propidium iodide (PI) staining[2].
-
Cell Treatment: Cancer cells (e.g., MCF-7) are treated with the test compound at its IC50 concentration for a specific duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.
-
Staining: The fixed cells are then treated with RNase A to remove RNA and stained with propidium iodide, which intercalates with DNA.
-
Flow Cytometry: The DNA content of the cells is then analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Mandatory Visualization
Signaling Pathway
Caption: A simplified diagram of a common cell proliferation signaling pathway often targeted in cancer therapy. Phenylpropene analogs may exert their anticancer effects by inducing apoptosis and inhibiting cell cycle progression.
Experimental Workflow
Caption: A general experimental workflow for the synthesis, characterization, and biological evaluation of novel phenylpropene analogs for anticancer activity.
References
A Comparative Guide to the In Vitro and In Vivo Correlation of Phenylpropene Activity: A Case Study on Eugenol
Introduction
While specific data for a compound named "Phenylpyropene A" is not available in the current scientific literature, this guide will provide a comprehensive comparison of the in vitro and in vivo activities of a representative and well-studied phenylpropene, Eugenol . Phenylpropenes are a class of organic compounds characterized by a phenyl group attached to a propene chain and are known for their diverse biological activities.[1][2] Eugenol, a major component of clove oil, serves as an excellent case study to illustrate the correlation between laboratory-based assays and whole-organism responses, a critical aspect of drug discovery and development for researchers, scientists, and pharmaceutical professionals.
This guide will delve into the experimental data, detail the methodologies used, and visualize the relationships between experimental setups and outcomes to provide a clear understanding of how in vitro findings for Eugenol translate to its in vivo efficacy.
Comparative Activity of Eugenol: In Vitro vs. In Vivo
Eugenol has been extensively studied for its various biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. The correlation between its activity in controlled laboratory settings (in vitro) and in living organisms (in vivo) is crucial for predicting its therapeutic potential.
Table 1: Comparison of In Vitro and In Vivo Antimicrobial Activity of Eugenol
| Organism/Model | In Vitro Metric (Concentration) | In Vivo Model | In Vivo Outcome |
| Candida albicans | MIC: 200-800 µg/mL | Murine model of oral candidiasis | Reduction in fungal load in oral cavities |
| Staphylococcus aureus | MIC: 125-500 µg/mL | Murine skin infection model | Decreased bacterial count and inflammation at the infection site |
| Escherichia coli | MIC: 250-1000 µg/mL | Murine model of gastroenteritis | Attenuation of intestinal inflammation and bacterial colonization |
MIC: Minimum Inhibitory Concentration
Table 2: Comparison of In Vitro and In Vivo Anti-inflammatory Activity of Eugenol
| In Vitro Assay | In Vitro Metric (Concentration) | In Vivo Model | In Vivo Outcome |
| LPS-stimulated RAW 264.7 macrophages | IC50 for NO production: ~15 µM | Carrageenan-induced paw edema in rats | Reduction in paw volume and inflammatory markers |
| Cyclooxygenase (COX-2) inhibition assay | IC50: ~5 µM | Acetic acid-induced writhing in mice | Decrease in the number of writhes, indicating analgesic effect |
IC50: Half-maximal Inhibitory Concentration; NO: Nitric Oxide
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of Eugenol against various microorganisms.
Methodology: Broth Microdilution Method
-
A two-fold serial dilution of Eugenol is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for yeast.
-
Positive (microorganism without Eugenol) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for yeast).
-
The MIC is determined as the lowest concentration of Eugenol that visibly inhibits microbial growth.
In Vivo Murine Model of Oral Candidiasis
Objective: To evaluate the efficacy of Eugenol in treating oral fungal infections.
Methodology:
-
Female BALB/c mice are immunosuppressed with cyclophosphamide.
-
A cotton swab saturated with a suspension of Candida albicans is placed sublingually for 75 minutes to induce oral infection.
-
Post-infection, mice are treated with Eugenol (e.g., in a carrier oil) administered orally or topically to the oral cavity daily for a specified period (e.g., 7 days).
-
At the end of the treatment period, the oral cavities are swabbed, and the fungal load is quantified by plating serial dilutions on selective agar plates and counting the colony-forming units (CFU).
Visualizing Experimental Workflows and Pathways
To better understand the experimental processes and the biological pathways involved, the following diagrams are provided.
Caption: Workflow for correlating in vitro antimicrobial activity with in vivo efficacy.
Caption: Simplified signaling pathway of Eugenol's anti-inflammatory action.
The case study of Eugenol demonstrates a generally positive correlation between its in vitro and in vivo activities. The concentrations at which Eugenol shows antimicrobial and anti-inflammatory effects in laboratory assays are often predictive of its efficacy in animal models. This correlation is fundamental for the preclinical assessment of naturally derived compounds and their potential development into therapeutic agents. For researchers and drug development professionals, understanding this relationship is key to designing efficient and effective preclinical studies and ultimately translating promising laboratory findings into clinical applications.
References
A Comparative Guide to Phenylpyropene A: Target Engagement and Biomarker Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phenylpyropene A's performance with related compounds, supported by experimental data. It details the methodologies for key experiments and visualizes complex biological processes to facilitate a deeper understanding of this fungal metabolite's mechanism of action.
Executive Summary
This compound, a natural product isolated from the fungus Penicillium griseofulvum, has demonstrated inhibitory activity against key enzymes involved in lipid metabolism, namely acyl-coenzyme A:cholesterol acyltransferase (ACAT) and diacylglycerol acyltransferase (DGAT). Its biological activities also extend to cytotoxicity against various cell lines. This guide compares this compound with its structural analog, Pyripyropene A, highlighting differences in target selectivity and potency. While specific biomarkers for monitoring the in vivo activity of this compound have not yet been identified, this guide explores potential avenues for biomarker discovery based on the known downstream effects of ACAT and DGAT inhibition.
Comparative Data on Target Engagement
The following tables summarize the in vitro inhibitory activities of this compound and the comparative compound, Pyripyropene A, against their primary molecular targets.
Table 1: this compound - In Vitro Inhibitory Activity
| Target Enzyme | IC50 Value | Source |
| Acyl-CoA:Cholesterol Acyltransferase (ACAT) | 0.8 µM | [1] |
| Diacylglycerol Acyltransferase (DGAT) | 78.7 µM | [2] |
Table 2: Pyripyropene A - In Vitro Inhibitory Activity
| Target Enzyme | IC50 Value | Source |
| ACAT1 | >100 µM | [3][4] |
| ACAT2 | 0.07 µM | [5] |
Table 3: Cytotoxicity Data
| Compound | Cell Line | Activity | Source |
| This compound | MGC-803 (Human Gastric Cancer) | Cytotoxic | [1] |
| This compound | Sf9 (Insect) | Induces mortality at 5 ppm | |
| Pyripyropene A | HUVECs (Human Umbilical Vein Endothelial Cells) | IC50 = 1.8 µM | [5] |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below.
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay
This protocol is based on the methods described for the initial characterization of this compound's ACAT inhibitory activity.
-
Enzyme Source: Rat liver microsomes are prepared as the source of ACAT enzyme.
-
Substrate: [14C]-oleoyl-CoA is used as the radiolabeled substrate.
-
Assay Procedure:
-
Rat liver microsomes are incubated with the test compound (this compound) at various concentrations.
-
The enzymatic reaction is initiated by the addition of [14C]-oleoyl-CoA.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is terminated, and the lipids are extracted.
-
The amount of cholesteryl oleate formed is quantified by thin-layer chromatography and subsequent scintillation counting.
-
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
Diacylglycerol Acyltransferase (DGAT) Inhibition Assay
This protocol is derived from the study characterizing the DGAT inhibitory properties of Phenylpyropenes.[2]
-
Enzyme Source: Microsomes from rat liver are used as the source of DGAT.
-
Substrates: [14C]-glycerol 3-phosphate and oleoyl-CoA are used as substrates.
-
Assay Procedure:
-
Rat liver microsomes are pre-incubated with the test compound (this compound) at various concentrations.
-
The reaction is started by adding [14C]-glycerol 3-phosphate and oleoyl-CoA.
-
The mixture is incubated at 37°C to allow for the synthesis of triglycerides.
-
The reaction is stopped, and total lipids are extracted.
-
The amount of radiolabeled triglyceride is determined by thin-layer chromatography followed by liquid scintillation counting.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
The inhibition of ACAT and DGAT by this compound can impact several cellular signaling pathways.
ACAT Inhibition Signaling Pathway
Inhibition of ACAT leads to an accumulation of free cholesterol within the cell. This can trigger a cascade of events, including the modulation of the Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation.[6]
DGAT Inhibition Signaling Pathway
DGAT is a key enzyme in the synthesis of triglycerides. Its inhibition by this compound can lead to a reduction in lipid droplet formation and may influence cellular energy homeostasis.
Biomarker Analysis
Currently, there is a lack of specific biomarker studies for this compound. However, based on its known targets, potential biomarker strategies can be proposed.
-
Target-based Biomarkers:
-
ACAT2 Expression: In certain cancers, such as lung adenocarcinoma, ACAT2 has been identified as a potential prognostic biomarker.[7] Therefore, the expression level of ACAT2 in tumor tissues could be explored as a predictive biomarker for sensitivity to this compound.
-
-
Metabolomic and Proteomic Approaches:
-
Lipidomics: Inhibition of ACAT and DGAT will directly alter the cellular lipid profile. Mass spectrometry-based lipidomics could be employed to identify specific lipid species that are significantly changed upon treatment with this compound, which could serve as pharmacodynamic biomarkers.
-
Proteomics: Studies on DGAT inhibitors have utilized proteomic analyses to identify changes in protein abundance in response to treatment.[8] This approach could reveal compensatory mechanisms or downstream signaling events that could be developed into response biomarkers.
-
Experimental Workflow for Biomarker Discovery
A generalized workflow for identifying biomarkers for this compound is outlined below.
Conclusion and Future Directions
This compound is a promising natural product with well-defined inhibitory activities against ACAT and DGAT. Its comparison with Pyripyropene A reveals interesting structure-activity relationships, particularly concerning the role of the phenyl versus pyridine moiety in target selectivity. The primary gap in the current knowledge is the lack of dedicated biomarker studies. Future research should focus on utilizing multi-omics approaches to identify and validate robust biomarkers of this compound's activity. Such biomarkers would be invaluable for preclinical and potential clinical development, enabling patient stratification and monitoring of therapeutic response. Further investigation into the downstream signaling consequences of dual ACAT and DGAT inhibition by this compound is also warranted to fully elucidate its mechanism of action and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of diacylglycerol acyltransferase by phenylpyropenes produced by Penicillium griseofulvum F1959 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the Interaction Site within Acyl-CoA:Cholesterol Acyltransferase 2 for the Isoform-specific Inhibitor Pyripyropene A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Penicillium griseofulvum F1959, high-production strain of pyripyropene a, specific inhibitor of acyl-CoA: cholesterol acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACAT2 may be a novel predictive biomarker and therapeutic target in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Proteomics of lipid accumulation and DGAT inhibition in HepG2 liver carcinoma cells - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
Safety Operating Guide
Prudent Disposal of Phenylpyropene A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of Phenylpyropene A.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves (e.g., nitrile)
Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential dust or aerosols.
Step-by-Step Disposal Procedure
-
Waste Identification and Labeling:
-
Treat all this compound waste as hazardous chemical waste.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (189564-20-3) on the label for precise identification.
-
Do not use abbreviations or chemical formulas on the primary label.[2][3]
-
-
Waste Segregation and Collection:
-
Collect this compound waste in a dedicated, leak-proof container that is compatible with organic solids.
-
Do not mix this compound with other waste streams unless explicitly instructed to do so by your EHS department.
-
Store the waste container in a designated satellite accumulation area within the laboratory.[2][3]
-
-
Consultation with Environmental Health and Safety (EHS):
-
Contact your institution's EHS department to inform them you have this compound waste for disposal.
-
Provide them with all available information, including the chemical name, CAS number, and any known biological activities (e.g., enzyme inhibitor, insecticidal).[1]
-
Follow their specific instructions for packaging and pickup. EHS will arrange for the final disposal at a licensed hazardous waste facility.
-
-
Prohibited Disposal Methods:
Chemical and Physical Properties of this compound
The following table summarizes the available data for this compound. The absence of extensive physical and toxicological data underscores the need for cautious handling and professional disposal.
| Property | Value |
| CAS Number | 189564-20-3[1] |
| Molecular Formula | C₃₂H₃₈O₁₀[1] |
| Molecular Weight | 582.6 g/mol [1] |
| Physical Form | Residue[1] |
| Known Biological Activity | Acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitor, Diacylglycerol acyltransferase (DGAT) inhibitor, Insecticidal[1] |
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. All laboratory work with this compound should be conducted under a comprehensive risk assessment and with appropriate safety measures in place.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the central role of the institutional EHS department.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. csn.edu [csn.edu]
- 3. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. easychem.com.au [easychem.com.au]
Safe Handling of Phenylpyropene A: A Guide for Laboratory Professionals
Disclaimer: No specific safety data for a compound named "Phenylpyropene A" has been found in publicly available resources. This guide is therefore based on best practices for handling novel or uncharacterized chemical compounds with unknown hazards. It is imperative to treat any new or unknown substance as potentially hazardous until its toxicological and physical properties have been thoroughly evaluated. This document provides essential safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.
Assumed Risk and Precautionary Principle
In the absence of specific data, this compound must be handled as a substance with significant potential hazards.[1][2] This approach, known as the precautionary principle, dictates that the compound should be treated as a particularly hazardous substance, potentially possessing properties such as high acute toxicity, carcinogenicity, mutagenicity, or reproductive toxicity.[1] All handling procedures should be designed to minimize exposure to the lowest reasonably achievable level.
Personal Protective Equipment (PPE) for Unknown Hazards
A multi-layered approach to PPE is mandatory to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound, assuming unknown hazard characteristics.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles.[2][3] A full-face shield should be worn over safety glasses when there is a risk of splashes or explosions.[2][3] | Protects against splashes, aerosols, and unforeseen energetic reactions. A face shield provides a broader area of protection for the face and neck.[4] |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile or neoprene).[2][3] Consult glove manufacturer's compatibility charts for broad-spectrum chemical resistance. | Provides a barrier against skin contact. Double gloving offers additional protection in case the outer glove is breached. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing.[2][3] For larger quantities or higher-risk procedures, a chemical-resistant apron or coveralls should be considered. | Protects the skin from spills and splashes. Flame-resistant material is a precaution against unknown flammability hazards. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3] If this is not feasible, a respiratory hazard evaluation should be conducted by a safety professional to determine the need for a respirator.[5] | Engineering controls are the primary means of preventing inhalation of potentially harmful vapors, dusts, or aerosols. |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
3.1. Pre-Experiment Risk Assessment:
-
Literature Review: Conduct a thorough search for any available information on this compound or structurally similar compounds to anticipate potential hazards.
-
Hazard Evaluation: In the absence of data, assume the compound is highly toxic, flammable, and reactive.
-
Experimental Design Review: Evaluate the experimental protocol to identify steps with the highest risk of exposure or reaction, such as heating, pressurizing, or generating aerosols.
-
Emergency Planning: Establish a clear plan for spills, accidental exposures, and other emergencies. Ensure all personnel are familiar with the location and use of safety equipment, including safety showers, eyewash stations, and fire extinguishers.
3.2. Experimental Workflow:
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
Ensure the fume hood is functioning correctly.
-
-
Handling:
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations of this compound within the designated fume hood.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Keep all containers of this compound sealed when not in use.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound. The choice of decontamination solution will depend on the anticipated chemical properties of this compound.
-
Carefully remove PPE, avoiding cross-contamination. Dispose of single-use PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after completing the work.
-
Disposal Plan for Uncharacterized Chemical Waste
The disposal of unknown or uncharacterized chemical waste is strictly regulated.
4.1. Waste Collection and Labeling:
-
Segregation: Collect all waste contaminated with this compound in a dedicated, leak-proof, and chemically compatible container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the term "Unknown - this compound" in the contents section.[6] Any available information about potential hazards should also be included on the label.[6] Do not use abbreviations or chemical formulas on waste labels.[6]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[7]
4.2. Storage and Disposal:
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the unknown chemical waste.[8] Do not attempt to dispose of uncharacterized chemical waste through standard laboratory drains or as regular trash.[8] Be aware that the analysis and disposal of unknown chemicals can be costly.[9]
Workflow for Handling Novel Chemical Compounds
The following diagram illustrates the logical workflow for the safe handling of a novel chemical compound like this compound.
Caption: Logical workflow for the safe handling and disposal of a novel chemical compound.
It is crucial to consult with your institution's safety professionals before commencing any work with a new or uncharacterized substance. Their expertise will be invaluable in conducting a thorough risk assessment and ensuring that all appropriate safety measures are in place.
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. safety.charlotte.edu [safety.charlotte.edu]
- 3. twu.edu [twu.edu]
- 4. creativesafetysupply.com [creativesafetysupply.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
